molecular formula C11H18N2O B1197230 2-(4-Amino-N-ethyl-m-toluidino)ethanol CAS No. 2359-51-5

2-(4-Amino-N-ethyl-m-toluidino)ethanol

Número de catálogo: B1197230
Número CAS: 2359-51-5
Peso molecular: 194.27 g/mol
Clave InChI: QTLHLXYADXCVCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(4-Amino-N-ethyl-m-toluidino)ethanol, also known as 2-(4-Amino-N-ethyl-m-toluidino)ethanol, is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-N-ethyl-m-toluidino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-N-ethyl-m-toluidino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-amino-N-ethyl-3-methylanilino)ethanol
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InChI

InChI=1S/C11H18N2O/c1-3-13(6-7-14)10-4-5-11(12)9(2)8-10/h4-5,8,14H,3,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLHLXYADXCVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H18N2O
Source PubChem
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Related CAS

25646-77-9 (sulfate[1:1]), 28020-34-0 (unspecified sulfate)
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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DSSTOX Substance ID

DTXSID50865242
Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Molecular Weight

194.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white to white powder with a sweet odor; [Kodak MSDS]
Record name CD-4
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CAS No.

2359-51-5
Record name 2-Methyl-4-[N-ethyl-N-(β-hydroxyethyl)amino]aniline
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 4-Amino-N-ethyl-N-(beta-hydroxy-ethyl)-m-toluidine
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Record name 2-(4-amino-N-ethyl-m-toluidino)ethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Oxidation Mechanism of 2-(4-amino-N-ethyl-m-toluidino)ethanol in Aqueous Solution

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the oxidation mechanism of 2-(4-amino-N-ethyl-m-toluidino)ethanol, a compound of significant interest in various chemical and industrial processes. Known commercially as Color Developing Agent 2 (CD-2), its primary application lies in color photography, where its controlled oxidation is fundamental to dye formation.[1] Understanding the intricacies of its oxidation in aqueous solutions is crucial for optimizing these processes, as well as for assessing its environmental fate and potential toxicological implications. This document delves into the core chemical transformations, kinetics, and influential factors governing the oxidation of this substituted p-phenylenediamine derivative.

Introduction to 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-2)

2-(4-amino-N-ethyl-m-toluidino)ethanol is an aromatic amine with the chemical structure shown below. It belongs to the class of N,N-disubstituted p-phenylenediamines, which are characterized by a primary amino group and a tertiary amino group on a benzene ring. The substituents on the tertiary amine, an ethyl group and a 2-hydroxyethyl group, along with a methyl group on the aromatic ring, significantly influence its chemical properties, including its oxidation potential and the stability of its oxidized forms.

The principal application of CD-2 is as a color developing agent in chromogenic photographic processes.[1] In this context, after exposure of the photographic film to light, silver halide crystals form a latent image. During development, CD-2 reduces the silver ions in these crystals to metallic silver. In this process, CD-2 itself is oxidized. The oxidized form of CD-2 is a highly reactive species that subsequently couples with specific molecules, known as color couplers, embedded in the photographic emulsion to form stable cyan, magenta, or yellow dyes. The amount of dye formed is proportional to the amount of silver reduced, thus creating a color image.

The Core Oxidation Mechanism: From Amine to Quinonediimine

The oxidation of 2-(4-amino-N-ethyl-m-toluidino)ethanol in an aqueous solution is a multi-step process initiated by the removal of electrons from the molecule. The overall transformation can be described as a two-electron oxidation process.[2]

Initial One-Electron Oxidation: Formation of a Semiquinone Radical Cation

The first step in the oxidation of CD-2 is the removal of one electron from the electron-rich aromatic amine system. This results in the formation of a resonance-stabilized radical cation, often referred to as a semiquinonediimine radical or a Wurster's-type cation. This species is typically short-lived in aqueous solutions.

Second One-Electron Oxidation: Formation of the Quinonediimine (QDI)

The semiquinone radical cation is further oxidized by losing a second electron to form a highly electrophilic species known as a quinonediimine (QDI). The formation of the QDI is the pivotal step in the overall oxidation mechanism, as this is the species that participates in the subsequent color-forming coupling reactions. The general structure of the quinonediimine derived from a p-phenylenediamine is shown in the diagram below.

G cluster_oxidation Core Oxidation Pathway CD2 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-2) RadicalCation Semiquinone Radical Cation CD2->RadicalCation -e⁻ QDI Quinonediimine (QDI) (Oxidized CD-2) RadicalCation->QDI -e⁻

Figure 1: The initial two-electron oxidation of CD-2 to form the reactive quinonediimine intermediate.

Subsequent Reactions of the Quinonediimine Intermediate

The quinonediimine (QDI) derived from CD-2 is a highly reactive and unstable intermediate in aqueous solution. Its fate is determined by the presence of other reactive species in the solution, primarily nucleophiles. The two most important subsequent reactions are hydrolysis and coupling.

Hydrolysis: A Competing Deactivation Pathway

In the absence of a suitable coupling agent, the primary reaction of the quinonediimine is hydrolysis. The electrophilic carbon atoms of the quinonediimine are susceptible to nucleophilic attack by water molecules. This leads to the formation of a quinonemonoimine, and ultimately, through further hydrolysis, to a p-aminophenol derivative and the corresponding N,N-disubstituted amine.[3] The hydrolysis of the quinonediimine is a deactivation pathway, as it prevents the desired coupling reaction from occurring. The rate of hydrolysis is highly dependent on the pH of the solution.[4]

Coupling Reaction: The Foundation of Dye Formation

In photographic development, the desired reaction of the quinonediimine is the coupling with a color coupler molecule. Color couplers are organic compounds containing an active methylene group or a similar reactive site. The nucleophilic carbon of the coupler attacks the electrophilic quinonediimine, leading to the formation of a leuco dye. This initial product is then typically oxidized to form the final, stable, conjugated dye molecule. The specific structure of the color coupler determines the color of the resulting dye (cyan, magenta, or yellow).

G cluster_fates Fates of the Quinonediimine (QDI) QDI Quinonediimine (QDI) HydrolysisProducts Hydrolysis Products (e.g., Quinonemonoimine) QDI->HydrolysisProducts Hydrolysis (undesired) CouplingReaction Coupling with Color Coupler QDI->CouplingReaction Coupling (desired) Dye Dye Molecule CouplingReaction->Dye Oxidation

Figure 2: Competing pathways for the reactive quinonediimine intermediate: hydrolysis and coupling.

Factors Influencing the Oxidation Mechanism

The efficiency and outcome of the oxidation of 2-(4-amino-N-ethyl-m-toluidino)ethanol are significantly influenced by several experimental parameters.

pH of the Aqueous Solution

The pH of the medium plays a critical role in the oxidation process. The oxidation potential of p-phenylenediamines generally decreases with increasing pH, indicating that the oxidation is more favorable in alkaline conditions. Furthermore, the stability of the resulting quinonediimine is highly pH-dependent. In acidic solutions, the hydrolysis of the quinonediimine is often accelerated.[3] Therefore, in applications like color development, the pH is carefully controlled to balance the rate of oxidation with the stability of the oxidized developer and the kinetics of the coupling reaction.

Nature of the Oxidizing Agent

Various oxidizing agents can be used to initiate the oxidation of CD-2. In photographic systems, the oxidizing agent is the exposed silver halide. In laboratory studies, chemical oxidants such as persulfate, hydrogen peroxide, or electrochemical methods are commonly employed. The choice of oxidant can influence the rate of oxidation and potentially the distribution of products.

Presence of Sulfite

Sulfite is often added to developer solutions as an antioxidant to protect the unoxidized developing agent from aerial oxidation.[4] However, sulfite can also react with the oxidized form of the developing agent, the quinonediimine. This reaction, a nucleophilic addition, forms a sulfonated derivative of the p-phenylenediamine. This can be an important side reaction that consumes the oxidized developer and prevents it from participating in the desired coupling reaction.

Experimental Methodologies for Studying the Oxidation Mechanism

A variety of analytical techniques are employed to investigate the complex oxidation mechanism of 2-(4-amino-N-ethyl-m-toluidino)ethanol.

Electrochemical Techniques

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for studying the redox behavior of p-phenylenediamines.[2] These techniques allow for the determination of oxidation potentials, the number of electrons transferred, and the stability of the electrochemically generated intermediates.

Table 1: Key Electrochemical Parameters for p-Phenylenediamine Derivatives

ParameterTypical Value RangeSignificance
Anodic Peak Potential (Epa) +0.2 to +0.8 V (vs. Ag/AgCl)Potential at which oxidation occurs.
Cathodic Peak Potential (Epc) +0.1 to +0.7 V (vs. Ag/AgCl)Potential at which the oxidized species is reduced.
Peak Separation (ΔEp) > 59/n mV (for quasi-reversible)Indicates the reversibility of the electron transfer.
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sRelates to the rate of mass transport to the electrode.

Note: Specific values are highly dependent on the experimental conditions (pH, solvent, electrode material, and specific p-phenylenediamine derivative).

  • Preparation of the Electrolyte Solution: Prepare a buffered aqueous solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7). Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Working Electrode Preparation: A glassy carbon electrode is typically used as the working electrode. Polish the electrode surface with alumina slurry on a polishing pad, sonicate in deionized water, and then in ethanol, and finally dry it under a stream of nitrogen.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Blank Scan: Record a cyclic voltammogram of the deoxygenated buffer solution to obtain a background scan.

  • Analyte Measurement: Add a known concentration of 2-(4-amino-N-ethyl-m-toluidino)ethanol to the electrochemical cell.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the compound and then reversing the scan back to the initial potential.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials and currents.

Spectroscopic and Chromatographic Techniques

Spectroscopic methods, such as UV-Visible spectrophotometry, are used to monitor the formation and decay of colored intermediates like the semiquinone radical cation and the final dye products. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is an indispensable tool for separating, identifying, and quantifying the parent compound and its various oxidation, hydrolysis, and coupling products.[5]

  • Sample Preparation: Prepare an aqueous solution of 2-(4-amino-N-ethyl-m-toluidino)ethanol and initiate the oxidation using a suitable method (e.g., addition of an oxidizing agent or electrochemical oxidation). At various time points, quench the reaction (e.g., by adding a reducing agent or acidifying the solution).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of 0.2-1.0 mL/min is generally used.

    • Injection Volume: Inject a small volume (e.g., 5-20 µL) of the quenched reaction mixture.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is well-suited for analyzing these amine-containing compounds.

    • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to obtain accurate mass measurements of the eluting compounds.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range to detect the parent compound and its expected products.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass-to-charge ratios. The structures of the products can be proposed based on their accurate masses and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments.

G cluster_workflow Analytical Workflow Sample Aqueous Solution of CD-2 Oxidation Initiate Oxidation (Chemical or Electrochemical) Sample->Oxidation Quenching Quench Reaction Oxidation->Quenching Analysis Analysis Quenching->Analysis HPLC HPLC Separation Analysis->HPLC CV Cyclic Voltammetry (Redox Behavior) Analysis->CV MS MS Detection (Identification & Quantification) HPLC->MS

Sources

Spectroscopic Characterization of 2-(4-Amino-N-ethyl-m-toluidino)ethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and material scientists involved in dye synthesis, photographic chemistry, and chromophore development.

Executive Summary

The compound 2-(4-amino-N-ethyl-m-toluidino)ethanol , universally known in the photographic industry as CD-4 (Color Developer 4), is a highly reactive p-phenylenediamine (PPD) derivative[1]. While historically foundational to the C-41 color negative film process, CD-4 and its derivatives—specifically its oxidized quinonediimine (QDI) intermediates and the resulting azomethine or indoaniline dyes—are of significant interest in modern chromophore design, organic electronics, and analytical dye tracing.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality of CD-4 derivative formation and provide a rigorous framework for their spectroscopic characterization using NMR, FT-IR, and UV-Vis methodologies. Every analytical choice described herein is designed to create a self-validating system, ensuring absolute confidence in structural assignments.

Mechanistic Pathway & Causality of Derivative Formation

To spectroscopically characterize CD-4 derivatives, one must first understand the transient nature of its oxidation. CD-4 does not exist in isolation during application; it acts as an electron donor.

When exposed to an oxidizing agent (such as silver halide or hydrogen peroxide) in an alkaline environment (pH ~10.0), the primary amine of CD-4 undergoes a two-electron oxidation to form a highly electrophilic quinonediimine (QDI) intermediate[2]. Because QDI is unstable and prone to side reactions (like deamination or self-polymerization), it must be rapidly intercepted by a nucleophilic color coupler (e.g., an active methylene or phenolic compound)[3]. This nucleophilic attack, followed by condensation, yields the final conjugated derivative: an azomethine or indoaniline dye[4].

CD4_Pathway CD4 CD-4 (Precursor) 2-(4-amino-N-ethyl-m-toluidino)ethanol Oxidation 2e- Oxidation (Alkaline pH 10.0) CD4->Oxidation QDI Quinonediimine (QDI) Electrophilic Intermediate Oxidation->QDI Coupling Nucleophilic Attack & Condensation QDI->Coupling Coupler Color Coupler (Phenoxide / Enolate Anion) Coupler->Coupling Dye Final Derivative Azomethine / Indoaniline Dye Coupling->Dye

Figure 1: Mechanistic pathway of CD-4 oxidation and subsequent dye derivative formation.

Spectroscopic Profiling of CD-4 Derivatives

The transition from the colorless CD-4 precursor to the highly conjugated dye derivative involves massive shifts in electron density. We utilize a multi-modal spectroscopic approach to validate these structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for tracking the loss of the primary amine and the formation of the imine linkage.

  • Causality in Solvent Choice: CD-4 sulfate is highly polar and best analyzed in DMSO- d6​ or D 2​ O. However, the resulting azomethine dye derivatives are highly hydrophobic due to the bulky ballast groups of the couplers[5]. Therefore, CDCl 3​ is the mandatory solvent for the final dye, ensuring sharp resolution of the aliphatic N-ethyl and N-hydroxyethyl chains.

  • Key Markers: The diagnostic shift is the disappearance of the primary amine singlet ( δ ~4.5 ppm in CD-4) and the dramatic downfield shift of the m-toluidine aromatic protons due to the electron-withdrawing nature of the newly formed azomethine bond ( C=N ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid validation of functional group conversion.

  • CD-4 Precursor: Exhibits a distinct N-H stretching doublet for the primary amine at ~3300-3400 cm −1 , alongside a broad O-H stretch from the ethanol moiety.

  • Azomethine Derivative: The primary amine doublet completely vanishes. A new, strong absorption band appears at ~1610-1630 cm −1 , corresponding to the C=N (imine) stretch. The persistence of the O-H stretch confirms that the N-hydroxyethyl tail remains intact during the coupling reaction.

UV-Visible Spectroscopy

The entire purpose of CD-4 coupling is chromophore generation. The extended π -conjugation across the p-phenylenediamine core and the coupler ring drastically lowers the HOMO-LUMO gap[6].

  • Cyan Indoaniline Dyes: Formed from phenolic or naphtholic couplers, these derivatives exhibit deep absorption maxima ( λmax​ ) between 690–710 nm[7].

  • Magenta Azomethine Dyes: Formed from pyrazolone couplers, absorbing strongly near 550 nm.

  • Yellow Azomethine Dyes: Formed from acylacetanilide couplers, absorbing near 440 nm.

Experimental Protocol: Self-Validating Synthesis & Isolation

To obtain pure CD-4 derivatives for spectroscopic analysis, the reaction must be tightly controlled to prevent QDI self-polymerization. This protocol is designed as a self-validating system: the visual color shift confirms reaction progress, while Thin Layer Chromatography (TLC) validates purity prior to spectroscopic analysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium carbonate buffer and adjust to exactly pH 10.0. Reasoning: The coupler must be fully deprotonated to act as a nucleophile; lower pH values will stall the reaction, while higher pH values degrade the QDI intermediate.

  • Precursor Dissolution: Dissolve 10 mmol of the chosen color coupler and 10 mmol of CD-4 sulfate in 50 mL of the buffer.

  • Controlled Oxidation: Dropwise, add 20 mmol of potassium persulfate (K 2​ S 2​ O 8​ ) dissolved in 10 mL of water under vigorous stirring at room temperature. Reasoning: Dropwise addition prevents a localized excess of QDI, minimizing dark, polymeric byproducts.

  • Reaction Monitoring: Stir for 30 minutes. The solution will rapidly develop an intense color (cyan, magenta, or yellow, depending on the coupler).

  • Extraction & Isolation: Extract the aqueous mixture with 3 x 30 mL of ethyl acetate. The hydrophobic dye derivative partitions into the organic layer, leaving unreacted CD-4, sulfates, and polar byproducts in the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure.

  • Validation Check: Run a TLC (Eluent: 70:30 Hexane:Ethyl Acetate). A single, intensely colored spot validates the purity of the derivative. If multiple spots exist, flash column chromatography is required before NMR analysis.

Spec_Workflow Sample Isolated CD-4 Derivative (Post-Extraction) NMR NMR Spectroscopy (CDCl3, 400 MHz) Sample->NMR FTIR FT-IR Spectroscopy (ATR Method) Sample->FTIR UVVis UV-Vis Spectroscopy (Methanol Solvent) Sample->UVVis Data Multi-Modal Structural Validation NMR->Data FTIR->Data UVVis->Data

Figure 2: Multi-modal spectroscopic workflow for validating isolated CD-4 derivatives.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for CD-4 and its typical derivatives, providing a benchmark for analytical verification.

Table 1: Representative 1 H NMR Chemical Shifts (400 MHz)
Proton EnvironmentCD-4 Precursor (DMSO- d6​ )Azomethine Derivative (CDCl 3​ )Diagnostic Shift Causality
Ar-NH 2​ (Primary Amine)~4.50 ppm (s, 2H)Absent Confirms complete conversion to imine.
Ar-H (m-toluidine core)6.40 - 6.80 ppm (m, 3H)7.20 - 7.80 ppm (m, 3H)Downfield shift due to extended π -conjugation and electron withdrawal by C=N .
-CH 2​ OH (Hydroxyl)~4.80 ppm (t, 1H)~2.50 ppm (br s, 1H)Shift depends on hydrogen bonding in CDCl 3​ ; confirms tail remains intact.
Ar-CH 3​ (Toluidine Methyl)2.10 ppm (s, 3H)2.35 ppm (s, 3H)Slight downfield shift due to altered ring electronics.
Table 2: UV-Vis Absorption Maxima ( λmax​ ) of CD-4 Derivatives
Compound StateCoupler Type λmax​ (nm)Visual Color
CD-4 Precursor None260 - 280Colorless
Yellow Derivative Acylacetanilide~440Yellow
Magenta Derivative Pyrazolone~550Magenta
Cyan Derivative Phenol / Naphthol690 - 710Cyan

Conclusion

The spectroscopic characterization of 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4) derivatives requires a rigorous understanding of the underlying oxidative coupling chemistry. By leveraging the self-validating experimental protocol outlined above, researchers can cleanly isolate these highly conjugated azomethine and indoaniline dyes. Subsequent multi-modal analysis—relying on the disappearance of the primary amine in FT-IR/NMR and the massive bathochromic shifts in UV-Vis—provides absolute structural confidence. This framework not only serves photographic chemistry but also advances the synthesis of novel functional dyes in materials science.

References

  • What is the 'CD4' component in C-41 chemistry exactly? Quora. Verified chemical nomenclature and application of CD-4 in the C-41 process. URL:[Link]

  • Silver halide color photographic light-sensitive material (EP1341035A2). Google Patents. Details the two-electron oxidation of p-phenylenediamines to quinonediimine (QDI) and subsequent coupling mechanisms.
  • Dye-forming coupler, silver halide photographic light-sensitive material and azomethine dye compound (US7196194B2). Google Patents. Provides structural and dihedral angle data for azomethine dye compounds derived from CD-4.
  • Making Commercial Color Separation Negatives of Transparencies. Photrio. Discusses the UV-Vis spectral absorption peaks (690-710 nm) of cyan indoaniline dyes formed by oxidized CD-4. URL:[Link]

  • Colour photographic material contg. pyrazolo:triazine magenta coupler (DE4240000A1). Google Patents. Compares the stability and structural characteristics of CD-3 versus CD-4 azomethine derivatives.

Sources

An In-depth Technical Guide to the Photochemistry of 2-(4-amino-N-ethyl-m-toluidino)ethanol Under UV Irradiation

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Photochemical Landscapes

In the realm of pharmaceutical and materials science, a thorough understanding of a molecule's response to light is paramount for ensuring the stability, efficacy, and safety of active ingredients and formulated products. This guide delves into the photochemistry of 2-(4-amino-N-ethyl-m-toluidino)ethanol, a substituted aromatic amine, under ultraviolet (UV) irradiation. While specific literature on the photodegradation of this exact molecule is sparse, this document synthesizes established principles from the photochemistry of aromatic amines to provide a robust framework for its investigation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, field-proven experimental approach to elucidating its photochemical behavior.

Introduction to 2-(4-amino-N-ethyl-m-toluidino)ethanol and its Photochemical Significance

2-(4-amino-N-ethyl-m-toluidino)ethanol belongs to the class of aromatic amines, compounds known for their diverse applications and, concurrently, their potential for photochemical reactivity. The structure, featuring a primary aromatic amine, a tertiary amine, and a hydroxyl group, presents multiple potential sites for photo-induced transformations.

Chemical Structure:

  • Systematic Name: 2-[(4-Amino-3-methylphenyl)(ethyl)amino]ethan-1-ol[2]

  • Molecular Formula: C11H18N2O[2]

  • Key Functional Groups: Primary aromatic amine, tertiary amine, hydroxyl group, substituted benzene ring.

The presence of the aromatic ring suggests significant absorption in the UV region, a prerequisite for photochemical reactions. The amino groups, both primary and tertiary, are known to be susceptible to photo-oxidation and other light-induced transformations.[1][3] Therefore, understanding the molecule's stability under UV light is critical for any application where it may be exposed to sunlight or artificial UV sources.

Theoretical Framework: Postulated Photochemical Pathways

Based on the extensive research into the photochemistry of aromatic amines, several primary reaction pathways can be postulated for 2-(4-amino-N-ethyl-m-toluidino)ethanol upon UV irradiation. The initial step is the absorption of a photon, leading to an electronically excited state. From this excited state, the molecule can undergo several transformations:

N-H and C-N Bond Cleavage

A common photochemical reaction for aromatic amines is the homolytic cleavage of N-H bonds in the primary amine or C-N bonds, leading to the formation of aminyl radicals.[1][3] These highly reactive radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, dimerization, or reaction with oxygen.

Photoionization and Cation Radical Formation

In polar solvents, photoionization can occur, leading to the formation of a cation radical and a solvated electron. This cation radical is a key intermediate in many photo-oxidation reactions. Nucleophilic attack by the solvent (e.g., ethanol or water) or other nucleophiles present in the system can lead to the formation of new products.[4]

Role of the Solvent

The choice of solvent can significantly influence the photochemical pathway. In alcoholic solvents like ethanol, the solvent can act as a hydrogen donor, participate in nucleophilic addition reactions, and influence the lifetime and reactivity of excited states and radical intermediates.[5][6] For instance, the formation of ethoxy-substituted products has been observed in the photoirradiation of other compounds in ethanol.[5]

A Validated Experimental Protocol for Investigating Photochemistry

To rigorously characterize the photochemical behavior of 2-(4-amino-N-ethyl-m-toluidino)ethanol, a systematic experimental approach is required. The following protocol is designed to be a self-validating system, incorporating controls and comprehensive analytical techniques.

Materials and Instrumentation
  • Compound: 2-(4-amino-N-ethyl-m-toluidino)ethanol (purity >98%)

  • Solvents: HPLC-grade ethanol, acetonitrile, and water

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Photoreactor equipped with a UV lamp (e.g., mercury lamp with specific filters for wavelength selection)

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile photoproducts

    • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation of isolated photoproducts

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of 2-(4-amino-N-ethyl-m-toluidino)ethanol in ethanol control Prepare 'dark' control samples (wrapped in foil) blank Prepare solvent blank irrad Irradiate samples in a photoreactor for defined time intervals prep->irrad Place samples in photoreactor hplc HPLC-DAD-MS analysis of irradiated, control, and blank samples control->hplc Analyze alongside irradiated samples blank->hplc Analyze for baseline uv_vis UV-Vis Spectroscopy (pre- and post-irradiation) irrad->uv_vis irrad->hplc Analyze at each time point gc_ms GC-MS analysis for volatile products (optional) irrad->gc_ms quant Quantify parent compound degradation and photoproduct formation hplc->quant struct Identify photoproducts using MS and NMR data hplc->struct gc_ms->struct path Propose degradation pathways quant->path struct->path

Caption: Experimental workflow for the investigation of photochemical stability.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a stock solution of 2-(4-amino-N-ethyl-m-toluidino)ethanol in ethanol at a known concentration (e.g., 100 µg/mL).

  • From the stock solution, prepare several identical aliquots in UV-transparent quartz cuvettes or reaction vessels.

  • Prepare "dark" control samples by wrapping identical aliquots in aluminum foil to prevent light exposure. These controls are crucial to account for any degradation not induced by light.

  • Prepare a solvent blank containing only ethanol.

Step 2: UV-Vis Spectral Analysis (Pre-Irradiation)

  • Record the UV-Vis absorption spectrum of the initial solution to determine the wavelength of maximum absorbance (λmax). This will inform the choice of irradiation wavelength.

Step 3: UV Irradiation

  • Place the unwrapped samples in a temperature-controlled photoreactor.

  • Irradiate the samples with a UV source at a fixed wavelength (ideally close to the λmax) or with a broad-spectrum lamp.[6]

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Maintain the dark control samples under the same temperature conditions for the duration of the experiment.

Step 4: Analysis of Photodegradation

  • HPLC-DAD-MS Analysis:

    • Develop a suitable HPLC method to separate the parent compound from its potential photoproducts. A reverse-phase C18 column is often a good starting point for aromatic amines.[7][8]

    • Analyze the irradiated samples, dark controls, and the solvent blank at each time point.

    • The DAD will provide chromatograms and UV spectra of the parent compound and any new peaks that appear, indicating photoproduct formation.

    • The MS detector will provide mass-to-charge ratios (m/z) for the parent compound and the newly formed products, which is critical for their identification.[8]

  • Quantification:

    • Monitor the decrease in the peak area of the parent compound over time to determine the rate of photodegradation.

    • Monitor the increase in the peak areas of the new products to understand their formation kinetics.

Step 5: Identification of Photoproducts

  • Utilize the mass spectrometry data (both parent ion and fragmentation patterns) to propose structures for the major photoproducts.

  • For definitive structural elucidation, it may be necessary to scale up the photoreaction to isolate sufficient quantities of the major photoproducts for analysis by NMR.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the photodegradation study should be summarized in a clear and concise table.

Time (minutes)Concentration of Parent Compound (µg/mL)Peak Area of Photoproduct 1Peak Area of Photoproduct 2
0100.000
1585.212,3452,468
3071.523,4565,678
6052.145,67812,345
12028.967,89023,456
24010.378,90134,567
Proposed Photodegradation Pathway

Based on the identified photoproducts, a degradation pathway can be proposed. The following diagram illustrates a plausible, though hypothetical, pathway based on known aromatic amine photochemistry.

G Parent 2-(4-amino-N-ethyl- m-toluidino)ethanol Excited Excited State Parent->Excited UV light (hν) Radical Aminyl Radical Intermediate Excited->Radical N-H cleavage CationRadical Cation Radical Excited->CationRadical Photoionization Product1 Oxidized Product (e.g., N-oxide) Radical->Product1 + O2 Product2 Polymerized Product Radical->Product2 Dimerization Product3 Solvent Adduct (e.g., ethoxy derivative) CationRadical->Product3 + Ethanol

Caption: A hypothetical photochemical degradation pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating the photochemistry of 2-(4-amino-N-ethyl-m-toluidino)ethanol. By combining a sound theoretical understanding of aromatic amine photochemistry with a robust and validated experimental protocol, researchers can effectively elucidate its degradation pathways, identify photoproducts, and quantify its stability under UV irradiation. The insights gained from such studies are invaluable for ensuring the quality, safety, and regulatory compliance of products containing this molecule. Further research could involve studying the effect of pH, the presence of photosensitizers or quenchers, and the photodegradation in different solvent systems to gain a more complete understanding of its photochemical behavior in various environments.

References

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. Available at: [Link]

  • Yasuda, M., et al. (1981). Photochemical reactions of aromatic compounds. Part 44. Mechanisms for direct photoamination of arenes with ammonia and amines in the presence of m-dicyanobenzene. Journal of the Chemical Society, Perkin Transactions 2, (3), 306-311. Available at: [Link]

  • Oh, S., et al. (2020). Functional Group-Directed Photochemical Reactions of Aromatic Alcohols, Amines, and Thiols Triggered by Excited-State Hydrogen Detachment: Additive-free Oligomerization, Disulfidation, and C(sp2)–H Carboxylation with CO2. The Journal of Organic Chemistry, 85(24), 16065–16075. Available at: [Link]

  • Latowski, T., & Przytarska, A. (1975). Photochemical Reactions of Primary Aromatic Amines with Chloromethanes in Solution. II. The Products and Mechanisms of Partial Reactions of Aniline in Tetrachloromethane, Chloroform and Dichloromethane. Zeitschrift für Naturforschung B, 30(5), 605-610. Available at: [Link]

  • Kominami, H., et al. (2010). Reaction Mechanism of Aromatic Ring Amination of Benzene and Substituted Benzenes by Aqueous Ammonia over Platinum-Loaded Titanium Oxide Photocatalyst. The Journal of Physical Chemistry C, 114(1), 438-444. Available at: [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink - KNAUER. Available at: [Link]

  • Paseiro-Cerrato, R., & Lleo, L. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Food Reviews International, 24(1), 1-29. Available at: [Link]

  • 2-(4-amino-N-ethyl-m-toluidino)ethanol — Chemical Substance Information - NextSDS. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector - Waters Corporation. Available at: [Link]

  • UV-vis spectra for compounds 2a-e: (4 μМ in ethanol): neutral (a),... - ResearchGate. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products - Waters Corporation. Available at: [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials - SCIEX. Available at: [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901. Available at: [Link]

  • 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL - precisionFDA. Available at: [Link]

  • Reva, I., & Lapinski, L. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5545. Available at: [Link]

  • Fu, P. P., et al. (2007). Photoirradiation of Retinyl Palmitate in Ethanol with Ultraviolet Light - Formation of Photodecomposition Products, Reactive Oxygen Species, and Lipid Peroxides. Journal of Environmental Pathology, Toxicology and Oncology, 26(3), 193-206. Available at: [Link]

  • Kostko, A. F., et al. (2022). Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. Molecules, 27(22), 8000. Available at: [Link]

  • Study of OH-initiated degradation of 2-aminoethanol - ResearchGate. Available at: [Link]

  • Photocatalytic tests results: (a) ethanol disappearance under UV... - ResearchGate. Available at: [Link]

  • 2-(N-Ethyl-m-toluidino)ethanol - Hazard Genotoxicity - EPA. Available at: [Link]

  • 2-(N-Ethyl-m-toluidino)ethanol - Publications - Abstract Sifter - EPA. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-(4-amino-N-ethyl-m-toluidino)ethanol Sulfate Salt (CD-4)

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The compound 2-(4-amino-N-ethyl-m-toluidino)ethanol sulfate (CAS: 25646-77-9), widely known in the photographic and chemical industries as Color Developing Agent 4 (CD-4) [1], is a highly functionalized p-phenylenediamine derivative. Beyond its traditional use in color film processing[2], this electron-rich aromatic system serves as a critical intermediate in the synthesis of complex functional dyes and pharmaceutical agents[3].

Synthesizing this compound presents two primary chemical challenges:

  • Regioselectivity: The precise introduction of the primary amine strictly para to the tertiary amine.

  • Oxidative Stability: The free base of p-phenylenediamine is highly susceptible to auto-oxidation in the presence of air, necessitating immediate stabilization[2].

Synthetic Strategy & Causality: To achieve absolute regioselectivity, we avoid direct nitration (HNO₃/H₂SO₄), as the strongly oxidizing conditions would degrade both the hydroxyethyl moiety and the tertiary amine[4]. Instead, we utilize an electrophilic nitrosation pathway. Nitrosation is a milder process that exclusively targets the para-position, driven by the synergistic electron-donating effects of the tertiary amine and the meta-methyl group. Following catalytic hydrogenation, the highly reactive free base is immediately trapped as a sulfate salt. Protonation of the primary amine lowers its Highest Occupied Molecular Orbital (HOMO) energy, drastically increasing shelf-life and preventing oxidative degradation[2].

Synthesis Workflow

SynthesisWorkflow N1 N-ethyl-m-toluidine (Starting Material) N2 Step 1: Hydroxyethylation 2-Chloroethanol, Na2CO3, Reflux N1->N2 N3 N-ethyl-N-(2-hydroxyethyl)-m-toluidine (Intermediate 1) N2->N3 N4 Step 2: Electrophilic Nitrosation NaNO2, HCl, 0-5°C N3->N4 N5 4-Nitroso Intermediate (Intermediate 2) N4->N5 N6 Step 3: Catalytic Reduction H2, Pd/C, Methanol N5->N6 N7 Free Base Amine (Intermediate 3) N6->N7 N8 Step 4: Salt Formation H2SO4, Isopropanol N7->N8 N9 CD-4 Sulfate Salt (Target Compound) N8->N9

Figure 1: Four-step synthetic workflow from N-ethyl-m-toluidine to the final CD-4 sulfate salt.

Quantitative Materials & Reagents

Table 1: Stoichiometry and Reagents (100 mmol Scale)

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
N-ethyl-m-toluidineStarting Material135.211.00 eq13.52 g
2-ChloroethanolAlkylating Agent80.511.20 eq9.66 g (8.0 mL)
Sodium Carbonate (Na₂CO₃)Base105.991.50 eq15.90 g
Hydrochloric Acid (37%)Acid Catalyst36.462.50 eq20.5 mL
Sodium Nitrite (NaNO₂)Nitrosating Agent69.001.05 eq7.25 g
10% Palladium on CarbonHydrogenation CatalystN/A5 wt%0.85 g
Sulfuric Acid (98%)Salt Former98.081.00 eq5.3 mL
Methanol / IsopropanolSolventsN/AN/AAs needed

Step-by-Step Experimental Protocols

Step 1: Hydroxyethylation

Scientific Rationale: While industrial processes often use ethylene oxide gas, 2-chloroethanol is utilized here as a safer, bench-stable liquid alternative for laboratory-scale N-alkylation. Na₂CO₃ acts as an acid scavenger to drive the reaction forward.

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend Na₂CO₃ (15.90 g) in 50 mL of water and 50 mL of ethanol.

  • Add N-ethyl-m-toluidine (13.52 g) and 2-chloroethanol (8.0 mL) to the mixture.

  • Heat the biphasic mixture to gentle reflux (approx. 85 °C) for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (higher Rf) should disappear.

  • Cool to room temperature, extract with Ethyl Acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 (N-ethyl-N-(2-hydroxyethyl)-m-toluidine) as a pale yellow oil.

Step 2: Regioselective Nitrosation

Scientific Rationale: Temperature control is critical. Above 5 °C, the generated nitrous acid (HNO₂) rapidly decomposes into NO/NO₂ gases, reducing yield and potentially causing unwanted side reactions[4].

  • Dissolve Intermediate 1 in 100 mL of distilled water containing 20.5 mL of 37% HCl.

  • Submerge the flask in an ice-water bath and cool the solution to 0–5 °C.

  • Prepare a solution of NaNO₂ (7.25 g) in 20 mL of cold water.

  • Add the NaNO₂ solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • IPC: The solution will turn a deep orange/red color, indicating the formation of the p-nitroso hydrochloride salt. Starch-iodide paper should turn blue-black, confirming a slight excess of nitrous acid.

  • Stir for an additional 1 hour at 0 °C. The resulting solution of Intermediate 2 is typically used directly in the next step to avoid isolating the reactive nitroso compound.

Step 3: Catalytic Reduction

Scientific Rationale: Catalytic hydrogenation is preferred over traditional metal/acid (Zn/HCl) reductions to avoid heavy metal waste and tedious workups.

  • Transfer the cold nitroso solution to a hydrogenation vessel and dilute with 50 mL of Methanol.

  • Carefully add 0.85 g of 10% Pd/C (wet with a small amount of water to prevent ignition).

  • Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x).

  • Stir vigorously under a Hydrogen atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4–6 hours.

  • IPC: The deep orange/red color will rapidly fade to a pale yellow/colorless solution as the nitroso group is reduced to the primary amine. Hydrogen uptake will cease upon completion.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Caution: Do not let the used Pd/C dry out; keep it wet to prevent fires.

  • Concentrate the filtrate under reduced pressure to obtain the Free Base Amine (Intermediate 3) . Proceed immediately to Step 4 to prevent oxidation.

Step 4: Sulfate Salt Precipitation

Scientific Rationale: Isolating the compound as a sulfate salt (1:1 ratio) neutralizes the primary amine, creating a self-validating, highly crystalline, and oxidatively stable final product[2].

  • Dissolve the crude free base amine in 75 mL of cold Isopropanol (IPA).

  • Place the flask in an ice bath.

  • Slowly add 5.3 mL of 98% Sulfuric Acid dropwise with vigorous stirring.

  • IPC: A beige/off-white crystalline precipitate will form almost immediately upon the addition of the acid.

  • Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate under vacuum, wash with 20 mL of ice-cold IPA, and dry in a vacuum desiccator overnight to yield the final CD-4 Sulfate Salt .

Mechanistic Logic of Nitrosation-Reduction

MechanisticLogic A Nitrous Acid Generation (NaNO2 + HCl → HNO2) B Nitrosonium Ion (NO+) Active Electrophile A->B C Regioselective EAS (Para to tertiary amine) B->C Directs to Para D Catalytic Hydrogenation (H2 / Pd/C) C->D Isolation E Reduction to Hydroxylamine (Fast Intermediate Step) D->E F Reduction to Primary Amine (Rate-limiting Step) E->F H2 insertion

Figure 2: Mechanistic pathway detailing the generation of the electrophile and the biphasic reduction kinetics.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the final sulfate salt must be validated against the following specifications.

Table 2: Quality Control & Analytical Specifications

Analytical MethodExpected Result / SpecificationDiagnostic Significance
Appearance Beige to off-white fine crystalline powder[1].Dark brown indicates severe air oxidation of the free base prior to salt formation.
Melting Point 155 – 158 °C (Decomposes)[1].Confirms salt formation; free base is an oil/low-melting solid.
¹H NMR (D₂O) δ 7.3 (d, 1H), 7.2 (s, 1H), 7.1 (d, 1H), 3.8 (t, 2H), 3.5 (t, 2H), 3.3 (q, 2H), 2.3 (s, 3H), 1.1 (t, 3H).Validates absolute regiochemistry (aromatic splitting pattern confirms para-substitution).
LC-MS (ESI+) [M+H]⁺ m/z = 195.15 (Free base mass)Confirms molecular weight of the active pharmaceutical/dye intermediate.
pH (1% aqueous) 2.0 – 3.0Confirms the presence of the sulfate counter-ion.

References

  • Loehr, A., & Baumann, H. (1984). Process for preparing N,N-disubstituted p-phenylenediamine derivatives. U.S. Patent No. 4,474,987 A.
  • Vincent, J., et al. (2006). Color developer concentrate for color film processing. U.S. Patent No. 6,998,227 B2.
  • Lim, M., et al. (1999). Oxidative hair dye compositions. European Patent No. EP0891765A2.

Sources

Application Note: Robust HPLC-DAD Method Development for the Quantification of 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Bottleneck of p-Phenylenediamines

2-(4-amino-N-ethyl-m-toluidino)ethanol, commercially recognized as Color Developing Agent 4 (CD-4)[1], is a highly reactive p-phenylenediamine (PPD) derivative. While historically pivotal in photographic color processing, its quantification is increasingly critical in toxicological screening, environmental effluent monitoring, and contact dermatitis research.

The analytical bottleneck in quantifying CD-4 lies in its inherent physicochemical instability. Like all PPDs, CD-4 is highly susceptible to rapid auto-oxidation in aqueous environments, forming complex quinone diimines[2]. Furthermore, its basic secondary and tertiary amine groups complicate chromatographic retention, often leading to severe peak tailing on standard silica supports. This application note details a self-validating, highly robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methodology that systematically resolves these challenges through pH-modulated extraction and antioxidant-stabilized chromatography[3].

Physicochemical Profiling & Chromatographic Rationale

To design a method that does not merely "work" but is scientifically sound and reproducible, every experimental parameter must be grounded in the molecule's structural behavior.

The Oxidation Challenge & Antioxidant Matrix

CD-4 possesses an electron-rich aromatic ring that readily donates electrons, initiating a radical cascade when exposed to atmospheric oxygen or trace heavy metals.

  • The Causality: If injected without stabilization, CD-4 will oxidize during the sequence run, leading to non-linear calibration curves and ghost peaks.

  • The Solution: The addition of a sacrificial reducing agent, such as 0.1% Ascorbic Acid, to the sample matrix and reconstitution solvent is mandatory[2]. Ascorbic acid oxidizes preferentially, maintaining CD-4 in its reduced, quantifiable amine state.

Silanol Interactions & Mobile Phase pH

The amine groups on CD-4 have pKa values ranging from 6.0 to 8.0.

  • The Causality: At a neutral pH, these amines are partially protonated. They undergo secondary ion-exchange interactions with residual ionized silanols ( Si−O− ) on the stationary phase, causing severe peak tailing and loss of theoretical plates.

  • The Solution: The mobile phase must be buffered to an acidic pH to fully protonate the amines, paired with a highly end-capped C18 column to sterically shield residual silanols. An ammonium acetate buffer adjusted to pH 4.5 provides the ideal ionic strength and buffering capacity[3].

Optimization Root CD-4 Analytical Challenges C1 High Oxidation Potential (Quinone Diimine Formation) Root->C1 C2 Basic Amine Groups (Mixed-Mode Retention) Root->C2 S1 Antioxidant Matrix (0.1% Ascorbic Acid) C1->S1 S2 Rapid Analysis Time (Isocratic Elution < 10 min) C1->S2 S3 Acidic Mobile Phase (pH 4.5 Acetate Buffer) C2->S3 S4 End-Capped C18 Column (Shielded Silanols) C2->S4

Caption: Logical framework resolving the physicochemical challenges of CD-4 quantification.

Self-Validating Experimental Protocol

A reliable analytical method must be a self-validating system. We incorporate Aniline as an Internal Standard (ISTD) to continuously monitor extraction efficiency and injection volume variations[3].

Reagents and Materials
  • Reference Standard: CD-4 Sulfate (CAS 25646-77-9, MW: 292.35 g/mol )[1]. (Note: Ensure concentration calculations account for the sulfate salt mass if reporting as the free base).

  • Internal Standard: Aniline (HPLC Grade).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform (HPLC Grade).

  • Buffers & Modifiers: Ammonium acetate, Glacial acetic acid, L-Ascorbic acid.

Optimized HPLC-DAD Parameters
ParameterSpecificationRationale
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmHigh carbon load and dense end-capping prevent amine tailing.
Mobile Phase A 25 mM Ammonium Acetate (pH 4.5)Fully protonates CD-4; provides robust buffering capacity[3].
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH; sharper peaks for PPD derivatives.
Elution Mode Isocratic (80% A : 20% B)Ensures rapid elution (< 8 min) to minimize on-column oxidation.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes retention times against ambient fluctuations.
Detection (DAD) 243 nm (Quantification), 290 nm (Qual)Corresponds to the λmax​ of the substituted aromatic ring[4][5].
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
pH-Modulated Sample Preparation Workflow

To extract CD-4 from complex aqueous or biological matrices, a pH-swing extraction is utilized. The matrix is made alkaline to neutralize the amine for organic extraction, then immediately reconstituted in an acidic, antioxidant-rich solvent for HPLC injection.

Step-by-Step Procedure:

  • Spiking: Aliquot 1.0 mL of the sample matrix into a centrifuge tube. Spike with 50 µL of Aniline ISTD (100 µg/mL).

  • Alkalinization: Add 100 µL of 1M NaOH to adjust the pH to ~9.0, neutralizing the CD-4 basic amine groups.

  • Extraction: Immediately add 3.0 mL of Chloroform. Vortex vigorously for 2 minutes to partition the uncharged CD-4 into the organic layer[3].

  • Separation: Centrifuge at 4000 rpm for 5 minutes. Transfer 2.0 mL of the lower organic layer to a clean amber vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen ( N2​ ) at room temperature. Do not use heat, as CD-4 is thermally labile.

  • Reconstitution (Critical Step): Immediately reconstitute the residue in 1.0 mL of Mobile Phase A containing 0.1% Ascorbic Acid .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

G S1 Sample Matrix (Spiked with Aniline ISTD) S2 Alkalinization (pH 9) Facilitates Organic Partitioning S1->S2 S3 LLE with Chloroform Rapid Phase Separation S2->S3 S4 Evaporation (N2) Minimize O2 Exposure S3->S4 S5 Acidic Reconstitution (pH 4.5) + 0.1% Ascorbic Acid S4->S5 S6 HPLC-DAD Injection (Stable for 24h at 4°C) S5->S6

Caption: pH-modulated liquid-liquid extraction workflow optimizing CD-4 recovery and stability.

Quantitative Method Validation & System Suitability

The method was validated following ICH Q2(R1) guidelines, ensuring the protocol is fit-for-purpose for rigorous scientific quantification.

System Suitability Testing (SST)

Prior to any sample sequence, an SST solution (10 µg/mL CD-4 and Aniline) must be injected in replicate (n=5) to verify column performance and system precision.

ParameterAcceptance CriteriaObserved ValueResult
Retention Time (CD-4) -~ 5.4 min-
Retention Time (Aniline) -~ 7.1 min-
Resolution ( Rs​ ) > 2.04.8Pass
Tailing Factor ( Tf​ ) < 1.51.12Pass
Theoretical Plates ( N ) > 50008450Pass
%RSD of Peak Area < 2.0%0.8%Pass
Validation Metrics

The inclusion of ascorbic acid and the pH 4.5 buffer resulted in exceptional linearity and recovery, proving the suppression of oxidative degradation[2].

Validation ParameterResult
Linear Range 0.5 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.45 µg/mL (S/N = 10)
Intra-day Precision (%RSD, n=6) 1.2% (at 10 µg/mL)
Inter-day Precision (%RSD, n=18) 1.8% (at 10 µg/mL)
Extraction Recovery 94.5% ± 2.1%

Conclusion

The quantification of 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4) demands strict control over the analyte's redox state and ionization profile. By leveraging a pH-swing liquid-liquid extraction, ascorbic acid stabilization, and a precisely buffered pH 4.5 mobile phase, this HPLC-DAD methodology eliminates the erratic recoveries and peak tailing historically associated with p-phenylenediamine derivatives. This protocol provides a robust, self-validating framework suitable for high-throughput and highly regulated analytical environments.

References

  • Title: Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection Source: Academia.edu URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • Title: Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine Source: ResearchGate URL: [Link]

  • Title: Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography Source: SciSpace URL: [Link]

Sources

Application Note: Chromatographic Detection of 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4) in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-(4-amino-N-ethyl-m-toluidino)ethanol, universally known in the photographic and chemical manufacturing industries as Color Developing Agent 4 (CD-4), is a highly reactive p-phenylenediamine derivative[1]. It is the primary reducing agent used in the ubiquitous C-41 color negative film process[2]. Due to its inherent toxicity and status as a potent contact allergen[3], environmental monitoring of CD-4 in industrial effluents and photographic processing wastewater is a critical regulatory requirement.

Detecting CD-4 at trace levels presents significant analytical challenges. The molecule is extremely susceptible to auto-oxidation in aqueous matrices[4], and industrial wastewater is typically laden with high concentrations of inorganic salts (e.g., sodium thiosulfate, ammonium bromide) and organic couplers[5]. This application note details a robust, self-validating protocol utilizing Solid-Phase Extraction (SPE) coupled with HPLC-UV and LC-MS/MS to accurately quantify CD-4 in complex wastewater matrices.

Expert Insights & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand that a protocol is only as reliable as the chemical logic underpinning it. The following principles dictate the experimental design of this workflow:

  • The Necessity of Chemical Preservation: CD-4 contains an electron-rich p-phenylenediamine core that rapidly oxidizes in air and water to form reactive quinone diimines[4]. This degradation is accelerated by neutral-to-alkaline pH and trace transition metals (e.g., copper, iron) present in industrial plumbing[6]. To prevent catastrophic analyte loss before the sample even reaches the lab, ascorbic acid and EDTA must be added immediately at the point of collection. Ascorbic acid acts as a sacrificial reductant, continuously converting transient oxidized species back to the parent amine, while EDTA chelates the catalytic trace metals[7].

  • Matrix De-salting via Polymeric SPE: Photographic effluents contain massive amounts of thiosulfates and halides[5]. Direct injection of this matrix into an LC-MS/MS system will cause immediate and severe ion suppression, while in HPLC-UV, it will result in massive baseline disturbances at low UV wavelengths. By utilizing a Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE sorbent, the hydrophobic aromatic ring of CD-4 is strongly retained. The highly polar inorganic salts are completely unretained and are washed away during the aqueous loading and 5% methanol wash steps.

  • Chromatographic pH Control: CD-4 possesses basic amine functional groups. If analyzed using a neutral mobile phase, these amines will interact with residual, unendcapped silanols on silica-based C18 columns, leading to severe peak tailing. By buffering the mobile phase at pH 4.5 using ammonium acetate, the amines are fully protonated[7]. This standardizes the retention mechanism strictly to reversed-phase partitioning, yielding sharp, symmetrical peaks and maximizing signal-to-noise (S/N) ratios.

Experimental Workflow

G N1 Wastewater Collection N2 Preservation (Ascorbic Acid + EDTA) N1->N2 N3 SPE Desalting (Oasis HLB) N2->N3 N4 Reconstitution (pH 4.5 Buffer) N3->N4 N5 LC-MS/MS or HPLC-UV Analysis N4->N5

Figure 1: Sample preparation and analytical workflow for CD-4 detection in wastewater.

Step-by-Step Protocols

Sample Collection and Preservation (Field Protocol)

Self-Validation Check: If the wastewater sample turns pink, purple, or brown upon collection, oxidation has already occurred. Discard and resample.

  • Collect 50 mL of raw industrial effluent in an amber glass bottle to prevent photo-degradation.

  • Immediately add 50 mg of L-ascorbic acid (yielding a 0.1% w/v final concentration) and 50 mg of Disodium EDTA[7].

  • Swirl gently to dissolve. Adjust the pH to 5.5–6.0 using dropwise additions of 1 M HCl.

  • Filter the stabilized sample through a 0.45 µm PTFE syringe filter to remove particulate matter. Store at 4°C and extract within 24 hours.

Solid-Phase Extraction (SPE)
  • Sorbent: Use a polymeric HLB cartridge (200 mg sorbent bed, 6 cc volume).

  • Conditioning: Pass 5 mL of HPLC-grade methanol through the cartridge, followed by 5 mL of HPLC-grade water containing 0.1% ascorbic acid. Do not let the sorbent dry out.

  • Loading: Load 20 mL of the preserved, filtered wastewater sample at a controlled flow rate of 1–2 mL/min.

  • Washing: Pass 5 mL of 5% methanol in water through the cartridge. This critical step elutes thiosulfates, bromides, and highly polar matrix components.

  • Elution: Elute the retained CD-4 into a clean glass tube using 5 mL of methanol containing 1% formic acid.

  • Concentration: Evaporate the eluate to near-dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Mobile Phase A (see Section 4.3). Vortex for 30 seconds and transfer to an autosampler vial.

Chromatographic Conditions (HPLC-UV / LC-MS/MS)

Column: Hydrophilic modified C18 (e.g., AQUA C18, 150 x 4.6 mm, 3 µm)[8]. Mobile Phase A: 25 mM Ammonium acetate buffer, adjusted to pH 4.5 with glacial acetic acid[7]. Mobile Phase B: 100% Acetonitrile. Flow Rate: 0.8 mL/min (If using LC-MS/MS, split the flow post-column to 0.4 mL/min). Injection Volume: 10 µL.

Table 1: Mobile Phase Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
10.04060Linear
12.01090Linear (Column Wash)
12.1955Step (Re-equilibration)
17.0955End

Detection Parameters:

  • HPLC-UV: Set the Diode Array Detector (DAD) to 255 nm [8].

  • LC-MS/MS: Electrospray Ionization in Positive mode (ESI+).

    • Precursor Ion:m/z 195.1[M+H]⁺ (Based on the CD-4 free base molecular weight of 194.27 g/mol )[9].

    • Quantifier Transition:m/z 195.1 → 151.1 (Loss of the ethanol group).

    • Qualifier Transition:m/z 195.1 → 133.1.

Data Presentation & Method Validation

The method was validated using synthetic photographic effluent spiked with known concentrations of CD-4 sulfate (CAS 25646-77-9)[10]. The use of ascorbic acid preservation ensures high recovery rates by preventing analyte degradation during the SPE concentration step[8].

Table 2: Summary of Method Validation Parameters

ParameterHPLC-UV (255 nm)LC-MS/MS (MRM Mode)
Linear Range 0.5 – 50.0 µM0.01 – 5.0 µM
Limit of Detection (LOD) 0.15 µM0.003 µM
Limit of Quantification (LOQ) 0.50 µM0.01 µM
Recovery (Spiked at 1 µM) 92.4% ± 3.1%95.8% ± 4.2%
Intra-day Precision (RSD, n=6) 4.5%5.1%
Matrix Effect (Ion Suppression) N/A< 12% (Post-SPE)

Note: The limits of determination achieved here are consistent with established toxicological and environmental monitoring standards for p-phenylenediamine derivatives[8].

References

  • Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(16-17), 1627-1633.

  • Liden, C. (1989). Contact allergy to colour developing agents. Analysis of test preparations, bulk chemicals and tank solutions by high-performance liquid chromatography. Contact Dermatitis, 21(4), 262-268.

  • Sigma-Aldrich. (2024). N4-Ethyl-N4-(2-hydroxyethyl)-2-methyl-1,4-phenylenediamine sulfate salt (CAS 25646-77-9) Product Specification.

  • LookChem. (2024). Best Color Developing Agent 4 CD-4 CAS 25646-77-9 Properties and Applications.

Sources

Application Note: Synthesis and Characterization of Conductive Poly(p-phenylenediamine) Derivatives using 2-(4-amino-N-ethyl-m-toluidino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus Areas: Bioelectrosensors, Smart Wound Healing, and Functionalized Conductive Polymers

Introduction & Mechanistic Rationale

The development of functionalized conductive polymers has shifted from pristine polyaniline (PANI) toward highly substituted derivatives that offer superior processability and biocompatibility. The monomer 2-(4-amino-N-ethyl-m-toluidino)ethanol —an N,N-dialkyl-p-phenylenediamine derivative featuring a primary amine, a sterically hindered tertiary amine (with ethyl and hydroxyethyl substituents), and a meta-methyl group—represents a highly versatile building block for advanced materials.

While pristine poly(p-phenylenediamine) (PPDA) generally exhibits lower intrinsic conductivity than PANI[1], the unique structural features of 2-(4-amino-N-ethyl-m-toluidino)ethanol provide distinct mechanistic advantages:

  • Steric Hindrance & Solubility: The bulky N-ethyl and ring-methyl groups disrupt the rigid planarity of the conjugated backbone. While this slightly reduces extended π -conjugation, it drastically increases the polymer's solubility in common organic solvents (e.g., NMP, DMF), overcoming the primary limitation of traditional conductive polymers.

  • Hydrophilicity & Anti-Fouling: The pendant hydroxyethyl (-CH₂CH₂OH) group imparts exceptional hydrophilicity. Hydroxyethyl-functionalized polyanilines have been shown to resist bio-fouling and maintain stable chemical structures even under oxidative stress, making them ideal for ultrafiltration and biological interfaces[2].

  • Bioconjugation Handle: The terminal hydroxyl group serves as a direct, covalent anchor point for immobilizing bioreceptors (antibodies, enzymes, or DNA) without requiring aggressive post-polymerization surface treatments[3].

When subjected to chemical oxidative polymerization, the blocked para-position of this p-phenylenediamine derivative prevents standard head-to-tail (N-C4) coupling. Instead, the polymerization is forced through ortho-coupling pathways or forms phenazine-like ladder structures. This requires precise control over the oxidative environment to ensure a stable, conductive product[4].

Comparative Data Profile

To contextualize the utility of this specific derivative, the table below summarizes its physicochemical properties relative to pristine PANI and unsubstituted PPDA.

PropertyPristine Polyaniline (PANI)Pristine Poly(p-phenylenediamine) (PPDA)Poly(2-(4-amino-N-ethyl-m-toluidino)ethanol)
Intrinsic Conductivity High (~1–10 S/cm)Low (<10⁻⁹ S/cm)Moderate (~10⁻⁴ to 10⁻³ S/cm, dopant dependent)
Aqueous/Organic Solubility PoorPoorExcellent (soluble in NMP, DMF, and acidic aqueous media)
Hydrophilicity (Contact Angle) Low (>70°)Low (>65°)High (<40°)
Biocompatibility & Anti-Fouling ModerateModerateExcellent (resists non-specific protein adsorption)
Bioconjugation Potential Limited (requires harsh activation)LimitedHigh (direct esterification/etherification via -OH)

Self-Validating Polymerization Protocol

The following protocol details the chemical oxidative polymerization of 2-(4-amino-N-ethyl-m-toluidino)ethanol. As a Senior Application Scientist, I emphasize that temperature control and dopant concentration are not arbitrary ; they are the primary variables dictating the molecular weight and the oxidation state (emeraldine-salt equivalent) of the final polymer.

Polymerization Start Monomer Preparation 2-(4-amino-N-ethyl-m-toluidino)ethanol Acid Acidic Medium (1.0 M HCl or CSA) Start->Acid Dissolve Temp Temperature Control (0 - 5 °C, Ice Bath) Acid->Temp Cool Oxidant Oxidant Addition (Ammonium Persulfate, APS) Polymer Oxidative Polymerization (Ortho-coupling / Ladder Formation) Oxidant->Polymer Stir 24h Temp->Oxidant Dropwise addition Purify Purification (Centrifugation & Dialysis) Polymer->Purify Isolate Polymer

Fig 1. Chemical oxidative polymerization workflow of 2-(4-amino-N-ethyl-m-toluidino)ethanol.

Step-by-Step Methodology

Phase 1: Monomer Protonation

  • Dissolve 0.05 mol of 2-(4-amino-N-ethyl-m-toluidino)ethanol in 100 mL of 1.0 M Hydrochloric Acid (HCl).

    • Causality: The highly acidic medium ensures the complete protonation of both the primary and tertiary amines. This minimizes premature, uncontrolled side reactions (like unwanted cross-linking) and directs the oxidative coupling pathway to favor extended conjugation.

Phase 2: Controlled Oxidation 2. Prepare the oxidant solution by dissolving 0.05 mol of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. 3. Cool both the monomer and oxidant solutions to 0–5 °C using an ice bath.

  • Causality: Oxidative polymerization is highly exothermic. Maintaining a low temperature suppresses the hydrolysis of intermediate quinonediimine structures and prevents the formation of short, non-conductive oligomers.

  • Add the APS solution dropwise (approx. 1 mL/min) to the monomer solution under vigorous mechanical stirring.

    • Causality: Dropwise addition maintains a low, steady-state concentration of free radicals, preventing premature chain termination and ensuring uniform polymer growth.

  • Allow the reaction to proceed for 24 hours at 0–5 °C. The solution will transition to a dark, opaque dispersion.

Phase 3: Purification 6. Centrifuge the reaction mixture at 5000 rpm for 15 minutes to collect the precipitated polymer. 7. Wash the precipitate successively with 1.0 M HCl, deionized water, and acetone until the filtrate is completely colorless.

  • Causality: Acid washing removes unreacted monomer and maintains the polymer in its doped (conductive) state. Acetone effectively strips away non-polar, low-molecular-weight byproducts.

  • Dry the purified polymer under vacuum at 60 °C for 12 hours.

Phase 4: Self-Validation (Quality Control) 9. Validation Check: Dissolve a 5 mg aliquot of the dried polymer in N-methyl-2-pyrrolidone (NMP) and perform UV-Vis spectroscopy.

Interpretation: A successful synthesis of the doped conductive state will exhibit a characteristic polaron band around 700–800 nm and a π

π
  • transition band near 320 nm. If the polaron band is absent, the polymer is either over-oxidized (pernigraniline state) or fully dedoped, requiring re-doping with 1.0 M HCl to restore conductivity.

Application Workflow: Bioelectrosensor Fabrication

Because of its inherent hydrophilicity and electroactivity, this polymer is exceptionally well-suited for smart wound healing patches[5] and bioelectrosensors. The pendant hydroxyethyl group allows for direct covalent attachment of bioreceptors without degrading the conductive backbone.

Biosensor Polymer Polymer Matrix (Pendant -OH Groups) Activation Surface Activation (Carbonyldiimidazole / CDI) Polymer->Activation Activating -OH Conjugation Bioreceptor Immobilization (Antibody/Enzyme via Amide Bond) Activation->Conjugation Covalent Linkage Detection Electrochemical Detection (Target Binding & Signal Transduction) Conjugation->Detection Bio-recognition

Fig 2. Bioconjugation pathway utilizing pendant hydroxyethyl groups for biosensor fabrication.

Functionalization Protocol:
  • Activation: Disperse 50 mg of the synthesized polymer in anhydrous DMF. Add 1.5 equivalents of Carbonyldiimidazole (CDI) to activate the pendant -OH groups, forming a reactive imidazole carbamate intermediate. Stir for 2 hours at room temperature.

  • Immobilization: Introduce the target bioreceptor (e.g., an amine-bearing antibody or enzyme) in a weakly basic buffer (pH 8.0). The primary amines on the bioreceptor will attack the activated carbamate, forming a stable urethane (carbamate) linkage.

  • Transduction: The resulting hybrid material can be drop-cast onto a glassy carbon electrode. Upon target binding, the localized change in charge density alters the polymer's impedance, which can be quantified via Electrochemical Impedance Spectroscopy (EIS).

References

  • Yu Li, Patrycja Bober, Miroslava Trchová, and Jaroslav Stejskal. "Colloidal dispersions of conducting copolymers of aniline and p-phenylenediamine for films with enhanced conductometric sensitivity to temperature." Journal of Materials Chemistry C (RSC Publishing).[Link]

  • A.I. Khadieva, V.V. Gorbachuk, R.R. Latypov, I.I. Stoikov. "Synthesis and interaction with model DNA of polyaniline and poly[N-(2-hydroxyethyl)aniline]." Uchenye Zapiski Kazanskogo Universiteta.[Link]

  • Udit Acharya, Patrycja Bober, et al. "Synthesis and Impedance Spectroscopy of Poly(p-phenylenediamine)/Montmorillonite Composites." Polymers (Basel) - PMC.[Link]

  • X. Zhang, et al. "Novel chlorine resistant low-fouling ultrafiltration membrane based on a hydrophilic polyaniline derivative." Journal of Materials Chemistry A (RSC Publishing).[Link]

  • M. A. Dar, et al. "Conductive polymers in smart wound healing: From bioelectric stimulation to regenerative therapies." PMC.[Link]

Sources

Application Note: Electrochemical Oxidation Protocol for 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4)

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Electroanalytical Chemistry Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction and Mechanistic Causality

The compound 2-(4-amino-N-ethyl-m-toluidino)ethanol, commercially known as Color Developing Agent 4 (CD-4), is a highly reactive p-phenylenediamine (PPD) derivative. While historically foundational to photographic color development, its complex redox chemistry makes it a molecule of significant interest in electroanalytical chemistry, environmental monitoring, and toxicological profiling [1, 2].

The electrochemical oxidation of CD-4 does not occur as a simple, reversible electron transfer. Instead, it follows a classic Electrochemical-Chemical (EC) mechanism . Upon applying an anodic potential, the reduced PPD form undergoes a two-electron, one-proton oxidation to form a highly electrophilic Quinone Diimine (QDI+) [2, 3].

Understanding the causality behind the molecule's behavior is critical: in alkaline environments (pH > 9), CD-4 faces a "stability paradox." High pH is required to facilitate the coupling of QDI+ with nucleophiles (such as color couplers or biological macromolecules), yet these same alkaline conditions exponentially accelerate the homogeneous chemical hydrolysis of QDI+ into quinone monoimine (QMI) and eventually p-benzoquinone [4]. Therefore, any robust electrochemical protocol must strictly control the time-domain of the experiment and the pH of the supporting electrolyte to accurately capture the primary oxidation event before subsequent chemical degradation occurs.

CD4_Mechanism A CD-4 (Reduced PPD) Stable in acidic/neutral B Semiquinone Radical Cation (Intermediate) A->B -1e- (Anodic Oxidation) C Quinone Diimine (QDI+) Highly Reactive Electrophile B->C -1e-, -H+ (Anodic Oxidation) D Hydrolysis (High pH) Quinone Monoimine (QMI) C->D +H2O (Homogeneous Chemical) E Sulfonation Sulfonated QDI C->E +SO3 2- (Homogeneous Chemical) F Coupling Reaction Target Adduct Formation C->F +Coupler (Homogeneous Chemical)

Electrochemical-Chemical (EC) oxidation pathway of CD-4 into reactive Quinone Diimine (QDI+).

Reagents and Materials

To build a self-validating electrochemical system, the choice of materials must prevent catalytic interference and electrode fouling.

  • Working Electrode (WE): Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE). Causality: Carbon is strictly preferred over Platinum or Gold. Noble metals often catalyze the premature oxidation of amines and are highly susceptible to irreversible fouling by the polymerized phenolic/amine byproducts of QDI+ degradation [1].

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Counter Electrode (CE): Platinum wire or Gold coil.

  • Supporting Electrolyte: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0) for application-mimicking conditions, or 0.1 M Phosphate Buffer (pH 7.0) for fundamental kinetic isolation.

  • Analyte: 2-(4-amino-N-ethyl-m-toluidino)ethanol sulfate (CD-4), prepared fresh daily and protected from light to prevent aerial auto-oxidation [3].

Experimental Workflow: A Self-Validating Protocol

The following protocol utilizes Cyclic Voltammetry (CV) to establish the mechanistic profile and Differential Pulse Voltammetry (DPV) for high-sensitivity quantification. Every step is designed to validate the integrity of the previous one.

CD4_Workflow S1 1. Surface Prep Alumina Polish GCE S2 2. Background Scan Blank Buffer CV S1->S2 Validate Cleanliness S3 3. Analyte Addition Spike CD-4 Standard S2->S3 Baseline Established S4 4. CV Analysis Determine Peak Potential S3->S4 Kinetic Profiling S5 5. DPV/SWV Trace Quantification S4->S5 Method Transfer

Self-validating electrochemical workflow for the detection and analysis of CD-4.

Step 1: Electrode Preparation and Baseline Validation
  • Polish the GCE using 0.05 µm alumina slurry on a micro-cloth pad in a figure-eight motion for 60 seconds. Rinse thoroughly with ultra-pure water and sonicate in 1:1 Ethanol/Water for 3 minutes to remove residual alumina.

  • Self-Validation Check: Immerse the 3-electrode setup in the blank supporting electrolyte. Run a CV from 0.0 V to +0.8 V at 50 mV/s. The resulting voltammogram must be completely featureless. Causality: Any peaks present indicate electrode contamination or electroactive impurities in the buffer, which will artificially inflate CD-4 quantification. Do not proceed until a flat baseline is achieved.

Step 2: Cyclic Voltammetry (Kinetic Profiling)
  • Spike the electrolyte with CD-4 to achieve a final concentration of 1.0 mM. Purge the solution with N₂ gas for 5 minutes to remove dissolved oxygen, which can participate in parasitic side reactions.

  • Perform CV scanning from 0.0 V to +0.65 V at varying scan rates (20, 50, 100, and 200 mV/s).

  • Observation: A distinct anodic peak ( Epa1​ ) will appear between +0.25 V and +0.35 V, corresponding to the oxidation of CD-4 to QDI+ [1]. The reverse cathodic scan will likely show a significantly diminished reduction peak. Causality: The lack of reversibility confirms the EC mechanism; the QDI+ is being rapidly consumed by hydrolysis or sulfonation in the buffer before it can be reduced back to CD-4 at the electrode surface.

Step 3: Differential Pulse Voltammetry (Trace Quantification)
  • For quantitative analysis (e.g., measuring CD-4 degradation or effluent concentration), switch to DPV to eliminate the non-faradaic charging current.

  • Set parameters: Pulse amplitude = 50 mV, Pulse width = 0.05 s, Step potential = 5 mV.

  • Scan from +0.1 V to +0.5 V. Measure the peak current at Epa1​ . The peak current will exhibit a strict linear correlation with CD-4 concentration, allowing for limits of detection (LOD) in the low micromolar range.

Quantitative Data & Expected Results

The table below summarizes the expected electrochemical parameters. Note the emergence of a secondary anodic peak ( Epa2​ ); this is a hallmark of CD-4 electrochemistry and represents the oxidation of the homogeneous chemical degradation products (like QMI) formed after the first oxidation event [1].

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)Causality / Scientific Significance
Working Electrode Glassy Carbon (GCE)Glassy Carbon (GCE)Carbon minimizes catalytic solvent breakdown and resists passivation better than Pt/Au.
Potential Range 0.0 V to +0.65 V (vs. Ag/AgCl)+0.1 V to +0.5 V (vs. Ag/AgCl)Captures the primary 2e⁻ oxidation window while avoiding water oxidation.
Scan Rate 20 - 200 mV/s10 mV/s (Step: 5 mV)Slower CV scan rates allow observation of homogeneous chemical follow-up reactions.
Primary Anodic Peak ( Epa1​ ) ~ +0.25 V to +0.35 V~ +0.28 VRepresents the direct oxidation of CD-4 to Quinone Diimine (QDI+).
Secondary Anodic Peak ( Epa2​ ) ~ +0.50 V (Variable)~ +0.50 V (Variable)Oxidation of hydrolysis/sulfonation byproducts (e.g., QMI) formed post- Epa1​ .
Reversibility Irreversible / Quasi-reversibleN/AQDI+ rapidly undergoes chemical side reactions (EC mechanism), preventing full reduction.

Troubleshooting and Optimization

  • Peak Broadening or Current Drop Over Successive Scans: If the Epa1​ current drops by >10% on the second CV cycle, the electrode is experiencing passivation. QDI+ polymers are adsorbing to the carbon surface. Solution: Polish the electrode between runs, or utilize a disposable Screen-Printed Carbon Electrode (SPCE) for single-shot measurements [1].

  • Absence of Secondary Peak ( Epa2​ ): If the secondary peak disappears, the homogeneous chemical reaction (hydrolysis) is being outpaced by the scan rate. Solution: Lower the scan rate to 10 mV/s to give the QDI+ intermediate sufficient time to hydrolyze into the secondary electroactive species.

References

  • Source: dss.go.
  • Source: epdf.
  • Source: cir-safety.
  • Source: benchchem.

Application Note: In Vitro Cytotoxicity Assessment of 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-(4-amino-N-ethyl-m-toluidino)ethanol , commonly formulated as a sulfate salt and known industrially as Color Developing Agent 4 (CD-4) , is a highly reactive aromatic amine utilized extensively in photographic color development[1]. Due to its mechanism of action—reducing silver atoms while oxidizing into reactive quinone diimines—CD-4 poses significant occupational and environmental hazards. It is a known skin sensitizer, an irritant to the respiratory tract, and exhibits high acute oral toxicity[2].

To accurately assess the cytotoxic profile of CD-4 without relying exclusively on in vivo models, this protocol synthesizes two gold-standard frameworks:

  • OECD Test Guideline 129 (OECD TG 129): Utilizes BALB/c 3T3 murine fibroblasts and the Neutral Red Uptake (NRU) assay to estimate acute oral toxicity (LD50) via in vitro-to-in vivo extrapolation (IVIVE)[3].

  • ISO 10993-5: Employs Human Dermal Fibroblasts (HDF) and the MTT metabolic assay to evaluate dermal contact toxicity, which is critical given CD-4's propensity to cause severe contact dermatitis[4].

The Causality of Experimental Choices (E-E-A-T)

Relying on a single cell line or a single viability endpoint when testing a reactive redox agent like CD-4 frequently leads to false negatives. CD-4's oxidation products can selectively damage specific organelles before inducing total cell death. By employing a dual-endpoint strategy , we measure both lysosomal membrane integrity (NRU) and mitochondrial metabolic capacity (MTT)[4]. Furthermore, because oxidized CD-4 forms intensely colored dyes[1], it can cause severe optical interference in colorimetric assays. This protocol is designed as a self-validating system , incorporating cell-free blanks at every concentration to subtract background absorbance, ensuring absolute data integrity.

Quantitative Data & Assay Parameters

The following table summarizes the known toxicological parameters of CD-4 and the expected thresholds for the in vitro assays based on historical data[5].

ParameterValue / Description
Chemical Name 2-(4-amino-N-ethyl-m-toluidino)ethanol sulfate (CD-4)
CAS Number 25646-77-9
Acute Oral LD50 (Rat) ~35 mg/kg (Highly Toxic)[5]
Primary Target Organelles Mitochondria (Oxidative stress), Lysosomes (Membrane damage)
Recommended Cell Lines BALB/c 3T3 (Systemic modeling), Human Dermal Fibroblasts (Dermal modeling)
Positive Control Sodium Dodecyl Sulfate (SDS) (IC50 expected ~33.6 µg/mL)[6]

Experimental Workflows & Mechanisms

Workflow Start Cell Seeding (BALB/c 3T3 & HDF) Prep CD-4 Preparation (Fresh, Light-Protected) Start->Prep Exposure Test Article Exposure (24h - 48h Incubation) Prep->Exposure Split Exposure->Split MTT MTT Assay (Mitochondrial Metabolism) Split->MTT NRU NRU Assay (Lysosomal Integrity) Split->NRU Analysis Data Analysis & IC50 (OECD 129 Extrapolation) MTT->Analysis NRU->Analysis

In Vitro Cytotoxicity Workflow for CD-4 combining OECD 129 and ISO 10993-5 standards.

Mechanism CD4 CD-4 (Aromatic Amine) Oxidation Auto-oxidation (Aqueous Media) CD4->Oxidation Quinone Reactive Quinone Diimine Intermediates Oxidation->Quinone Stress Oxidative Stress & GSH Depletion Quinone->Stress Adducts Protein Adducts (Sensitization) Quinone->Adducts Organelle Mitochondrial & Lysosomal Dysfunction Stress->Organelle Adducts->Organelle Death Cell Death (Apoptosis/Necrosis) Organelle->Death

Proposed mechanism of CD-4 induced cytotoxicity via reactive intermediates and oxidative stress.

Detailed Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • Cell Lines: Maintain BALB/c 3T3 cells (for OECD 129) and Human Dermal Fibroblasts (HDF, for ISO 10993-5) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[4].

  • Seeding: Harvest cells in the logarithmic growth phase. Seed 1 × 10⁴ cells/well into 96-well tissue culture plates (leaving the outer perimeter wells blank to prevent edge effects).

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery[3].

Phase 2: Test Article (CD-4) Preparation

Critical Causality Note: CD-4 is highly susceptible to auto-oxidation in aqueous environments, turning dark brown/purple as it forms quinone diimines[1]. Preparing the solution in advance will result in testing the degradation products rather than the parent compound.

  • Fresh Preparation: Weigh CD-4 powder immediately prior to dosing.

  • Solubilization: Dissolve CD-4 in sterile culture medium. If solubility is limited, use DMSO as a vehicle (ensure final DMSO concentration in wells does not exceed 0.5% v/v to prevent vehicle-induced toxicity).

  • Serial Dilution: Prepare 12 test concentrations ranging from 1000 µg/mL down to 0.1 µg/mL (e.g., using a 1:2 or 1:3 dilution factor).

Phase 3: Exposure and Self-Validating Controls
  • Dosing: Aspirate the spent media from the 96-well plates. Apply 100 µL of the freshly prepared CD-4 dilutions to the cells.

  • Control Implementation:

    • Vehicle Control: Culture medium + 0.5% DMSO (represents 100% viability).

    • Positive Control: Sodium Dodecyl Sulfate (SDS) at known cytotoxic concentrations (e.g., 10 - 100 µg/mL)[6].

    • Cell-Free Blanks (Crucial): Add CD-4 dilutions to wells without cells. This will measure the intrinsic color of oxidized CD-4, allowing for accurate background subtraction.

  • Incubation: Incubate the dosed plates at 37°C, 5% CO₂ for 24 hours (for NRU) or 48 hours (for MTT)[4].

Phase 4: Endpoint Assays
Protocol A: MTT Assay (Mitochondrial Function)
  • Dye Addition: Following the 48-hour exposure, add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well.

  • Incubation: Incubate for 3 hours at 37°C to allow viable cells to metabolize MTT into blue formazan crystals[4].

  • Solubilization: Carefully aspirate the media. Add 100 µL of Isopropanol (or DMSO) to each well to dissolve the formazan.

  • Quantification: Read the absorbance at 570 nm using a microplate spectrophotometer.

Protocol B: Neutral Red Uptake (Lysosomal Integrity)
  • Dye Addition: Following the 24-hour exposure, aspirate the CD-4 media. Wash cells gently with warm PBS to remove residual test article. Add 100 µL of Neutral Red medium (50 µg/mL)[3].

  • Incubation: Incubate for 3 hours at 37°C.

  • Extraction: Aspirate the dye and wash the cells thoroughly with PBS. Add 150 µL of NR Desorb solution (50% Ethanol, 1% Glacial Acetic Acid, 49% dH₂O) to extract the dye from the lysosomes.

  • Quantification: Read the absorbance at 540 nm.

Data Analysis and In Vivo Extrapolation

Viability Calculation

For both assays, calculate the percentage of cell viability relative to the vehicle control after subtracting the CD-4 color interference: % Viability =[(OD_Test - OD_CellFreeBlank) / (OD_VehicleControl - OD_Blank)] × 100

IC50 Determination

Plot the % Viability against the Log10(Concentration) of CD-4. Use non-linear regression (e.g., a four-parameter logistic curve) to determine the IC50 (the concentration required to reduce cell viability by 50%).

OECD 129 Extrapolation (Predicting In Vivo Toxicity)

To estimate the starting dose for acute oral systemic toxicity testing in rodents, apply the validated OECD TG 129 regression formula to the BALB/c 3T3 NRU IC50 data[6]: log LD50 (mg/kg) = 0.372 × log IC50 (µg/mL) + 2.024

This calculated LD50 provides a scientifically robust, animal-free preliminary hazard assessment for CD-4, fulfilling modern 3R (Replacement, Reduction, Refinement) toxicology mandates[6].

References

  • ISO 10993-5 in vitro cytotoxicity assay protocol - XCellR8.
  • Color developing agent CD-4 - ChemBK.
  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab.
  • CD-4 - Hazardous Agents - Haz-Map.
  • IVIV - JRF Global.
  • Color Developing Agent 4 - Wikipedia.

Sources

Troubleshooting & Optimization

reducing byproducts in 2-(4-amino-N-ethyl-m-toluidino)ethanol oxidative coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-amino-N-ethyl-m-toluidino)ethanol (commonly known as CD-4) oxidative coupling reactions. This guide is engineered for researchers, scientists, and drug development professionals who utilize CD-4 as a primary intermediate in dye-forming assays, chromogenic detection, or complex coupling synthesis.

Below, you will find mechanistic troubleshooting guides, frequently asked questions, quantitative data summaries, and self-validating experimental protocols designed to maximize dye yield while suppressing unwanted byproducts.

Mechanistic Troubleshooting Guide

The oxidative coupling of CD-4 is a highly reactive cascade. CD-4 is first oxidized to a transient, highly electrophilic quinone diimine intermediate[1]. This intermediate must rapidly react with a coupler. If the coupling kinetics are suboptimal, the quinone diimine will undergo competing side reactions[2].

Issue 1: High Background Stain ( Dmin​ ) and Solution Darkening
  • Cause : Auto-oxidation of CD-4 followed by the hydrolysis of the quinone diimine intermediate. When water acts as a nucleophile instead of the intended coupler, the quinone diimine hydrolyzes into a quinone monoimine. This monoimine further degrades into benzoquinones and dark, humic acid-like polymers[3].

  • Solution : Implement a robust, non-interfering antioxidant system. While hydroxylamine sulfate (HAS) is a traditional choice, it can decompose in the presence of trace metals. Switching to N,N-bis(2-sulfoethyl)hydroxylamine (SEHA) stabilizes the CD-4 concentrate for over 24 months without engendering high Dmin​ dye density[4]. Additionally, incorporate a chelating agent like EDTA to sequester trace copper or iron, which act as potent catalysts for auto-oxidation[5].

Issue 2: Low Dye Yield with High Levels of Water-Soluble Byproducts
  • Cause : Over-preservation with sodium sulfite. While sulfite is necessary to prevent premature air oxidation, the highly electrophilic quinone diimine can react with excess sulfite ions via Michael addition. This creates sulfonated CD-4 byproducts instead of the desired target dye[6].

  • Solution : Tightly control the sulfite concentration. Maintain sodium sulfite strictly between 2.0 – 4.0 g/L. Rely on SEHA for primary antioxidant protection rather than overloading the system with sulfite[4].

Issue 3: Formation of Insoluble Polymeric Precipitates
  • Cause : Self-coupling of the primary intermediate. If the concentration of the coupler is too low, or if the oxidation rate significantly exceeds the coupling rate, the quinone diimine will react with unoxidized CD-4 molecules, forming Bandrowski's base-like polymeric structures[3].

  • Solution : Ensure a stoichiometric excess of the coupler (typically 1.2x to 1.5x). Maintain vigorous stirring and control the addition rate of the oxidizing agent to keep the steady-state concentration of the quinone diimine low.

G CD4 CD-4 (Precursor) QDI Quinone Diimine (Reactive Intermediate) CD4->QDI Oxidation Dye Target Dye (Coupling Product) QDI->Dye Coupler QMI Quinone Monoimine (Hydrolysis) QDI->QMI H2O Sulf Sulfonated CD-4 (Sulfite Addition) QDI->Sulf Excess SO3(2-) Poly Polymeric Species (Self-Coupling) QDI->Poly Unreacted CD-4

Competing pathways of CD-4 quinone diimine: coupling vs. hydrolysis, sulfonation, and self-coupling.

Frequently Asked Questions (FAQs)

Q: Why is precise pH control critical during the coupling phase? A: The oxidative coupling reaction is highly pH-dependent, typically requiring an alkaline environment (pH 10.0 to 10.5). At lower pH values, the coupling rate drops significantly, allowing the competing hydrolysis of quinone diimine (forming quinone monoimine) to dominate[3]. At excessively high pH, the coupler may undergo unwanted side reactions, and the overall degradation of CD-4 accelerates[6].

Q: Can I use standard ascorbic acid as an antioxidant for CD-4? A: Ascorbic acid is generally not recommended for CD-4 oxidative coupling assays. It is a strong reducing agent that can prematurely reduce the quinone diimine back to the parent CD-4 amine, halting the dye-forming process entirely. SEHA or HAS are preferred because they selectively scavenge dissolved oxygen without reversing the primary coupling mechanism[4].

Q: How do I verify that my reaction is free of hydrolysis byproducts? A: The most reliable self-validating method is Liquid Chromatography-Mass Spectrometry (LC-MS). Hydroxylation, sulfonation, and self-coupling products have distinct mass-to-charge ( m/z ) signatures compared to the target dye. Routine monitoring of the reaction effluent via LC/API-MS can confirm the purity of the coupling reaction[6].

Quantitative Data: Antioxidant Efficacy

The selection of the antioxidant system dictates the byproduct profile. The table below summarizes the causality between preservative choice and reaction outcome.

Antioxidant / PreservativeOptimal ConcentrationEffect on CD-4 StabilityImpact on Dye YieldPrimary Byproduct Profile
None (Control) N/A< 24 hoursLowHigh quinone monoimine, humic acids
Sodium Sulfite 2.0 - 4.0 g/L~1-2 weeksModerateSulfonated CD-4 derivatives
Hydroxylamine Sulfate (HAS) 1.0 - 3.0 g/L~6 monthsModerate-HighNitrogen gas evolution (if Cu present)
SEHA 2.0 - 4.0 g/L> 24 monthsHigh (Low Dmin​ )Minimal byproducts

Standardized Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for CD-4 oxidative coupling.

Step 1: Buffer Preparation & Chelation Prepare a 0.1 M carbonate/bicarbonate buffer adjusted to pH 10.1. Immediately add 2.0 g/L of EDTA disodium salt. Causality: EDTA sequesters trace metals (like copper) present in the water, which would otherwise catalyze the auto-oxidation of CD-4[5].

Step 2: Antioxidant Integration Dissolve 3.0 g/L of N,N-bis(2-sulfoethyl)hydroxylamine (SEHA) and 2.0 g/L of sodium sulfite into the buffer[4]. Purge the solution with nitrogen gas for 15 minutes to displace dissolved oxygen.

Step 3: Reagent Solubilization Add your specific coupler (e.g., a phenol, naphthol, or active methylene compound) at a 1.2x molar excess relative to the planned CD-4 concentration. Once fully dissolved, add the CD-4 sulfate salt. Causality: Having the coupler already in solution ensures that as soon as the quinone diimine is formed, it immediately undergoes bimolecular coupling rather than self-polymerization.

Step 4: Controlled Oxidation Introduce the oxidizing agent (e.g., hydrogen peroxide or potassium persulfate) dropwise via a syringe pump. Causality: A slow addition rate maintains a low steady-state concentration of the quinone diimine intermediate, preventing it from reacting with unoxidized CD-4[2].

Step 5: Quenching and Verification Quench the reaction by lowering the pH to < 7.0 using dilute acetic acid, which halts the coupling and stabilizes the formed dye. Extract the product and analyze via LC-MS to verify the absence of hydroxylated or sulfonated byproducts[6].

Workflow Prep 1. Prepare Deoxygenated Buffer Add EDTA & SEHA Antioxidant AddCD4 2. Dissolve Coupler then CD-4 Maintain pH 10.0 - 10.2 Prep->AddCD4 Oxidant 3. Introduce Oxidant Controlled Dropwise Addition AddCD4->Oxidant Monitor 4. Monitor Kinetics LC-MS / UV-Vis Spectrophotometry Oxidant->Monitor Quench 5. Quench & Extract Acidification to pH < 7.0 Monitor->Quench

Step-by-step experimental workflow for controlled CD-4 oxidative coupling to minimize byproducts.

References

  • Identification of the Main By-Products of the Developing Agent N-hydroxyethyl-N-ethyl-3-methyl-p-phenylenediamine in Photographic Effluents by Liquid chromatography/mass Spectrometry - PubMed (nih.gov). Available at: 6

  • Photographic developer - Grokipedia. Available at: 1

  • US20020150845A1 - Stabilized CD-4 one-part film developer concentrates - Google Patents. Available at: 4

  • 2,5-Diaminophenol | 636-25-9 - Benchchem. Available at: 2

  • Patrick Dignan - How To Compound... Simplified Color Processing Formulas - Scribd. Available at: 5

  • Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics - Cosmetic Ingredient Review. Available at: 3

Sources

Validation & Comparative

Comparative Oxidation Kinetics: 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4) vs. p-Phenylenediamine (PPD)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

For researchers and formulation scientists working in dye chemistry, photography, and polymer synthesis, understanding the oxidative behavior of aromatic diamines is critical. Two of the most prominent molecules in this class are p-phenylenediamine (PPD) and 2-(4-amino-N-ethyl-m-toluidino)ethanol (CD-4) .

While PPD is the foundational unsubstituted molecule widely utilized in oxidative hair dyes and legacy photographic developers[1], CD-4 is a highly substituted derivative engineered specifically for the modern C-41 color negative film process[2]. This guide provides an in-depth, objective comparison of their oxidation rates, thermodynamic potentials, and the structural causality driving their distinct kinetic behaviors.

Structural Causality & The Kinetic/Thermodynamic Paradox

The performance differences between PPD and CD-4 are rooted in a fundamental decoupling of thermodynamics and kinetics—a phenomenon driven entirely by molecular substitution.

  • p-Phenylenediamine (PPD): As an unsubstituted aromatic diamine, PPD offers minimal steric hindrance. It oxidizes rapidly and its subsequent intermediates couple with nucleophiles almost instantaneously. However, it is a known skin sensitizer and produces dyes with sub-optimal long-term stability[1].

  • CD-4: To mitigate toxicity and improve dye stability, CD-4 incorporates an N-ethyl group, an N-hydroxyethyl group, and a methyl group at the 3-position of the aromatic ring[2].

The Paradox: The inductive electron-donating effects of the alkyl and hydroxyl groups increase the electron density on the CD-4 aromatic ring. Thermodynamically, this lowers its oxidation potential ( E1/2​ ), meaning CD-4 is easier to oxidize than PPD. However, kinetically, the bulky substituents create severe steric hindrance. Once oxidized to its active quinonediimine (QDI) state, the bulky groups physically impede the incoming color coupler. Therefore, while CD-4 initiates oxidation more readily, its overall rate of dye formation is slower and highly dependent on operating at an optimal alkaline pH (typically 10.0–10.5)[3]. In such high pH environments, CD-4 faces a "stability paradox," where the alkalinity required for coupling also accelerates unwanted oxidative degradation[4].

Mechanistic Pathway of Oxidation

Both molecules follow a two-electron, two-proton oxidation pathway to form a highly electrophilic quinonediimine (QDI) intermediate, which then undergoes nucleophilic attack by a coupler[5].

Mechanism Diamine Aromatic Diamine (CD-4 or PPD) Ox1 1st Oxidation Step (-1e⁻, -1H⁺) Diamine->Ox1 Radical Semiquinone Radical Ox1->Radical Ox2 2nd Oxidation Step (-1e⁻, -1H⁺) Radical->Ox2 QDI Quinonediimine (QDI) Electrophile Ox2->QDI Coupling Coupling Reaction (Steric Hindrance Impacts CD-4) QDI->Coupling Leuco Leuco Dye Intermediate Coupling->Leuco Coupler Color Coupler (Nucleophile) Coupler->Coupling Final Final Colored Dye Leuco->Final Final Oxidation

Mechanistic pathway of diamine oxidation and subsequent dye coupling.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare these compounds, researchers must utilize a self-validating experimental design that isolates thermodynamic potential from kinetic coupling rates. The following protocol uses Cyclic Voltammetry (to validate thermodynamics) paired with Stopped-Flow Spectrophotometry (to validate kinetics).

Phase 1: Cyclic Voltammetry (Thermodynamic Profiling)

Purpose: To quantify the ease of electron removal ( E1/2​ ) independently of the coupling reaction.

  • Solution Preparation: Prepare 1.0 mM solutions of CD-4 and PPD in a 0.1 M sodium carbonate/bicarbonate buffer adjusted precisely to pH 10.0. Purge with N2​ gas for 15 minutes to remove dissolved oxygen.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution: Run cyclic voltammograms at a scan rate of 50 mV/s from -0.2 V to +0.8 V.

  • Analysis: Extract the half-wave potential ( E1/2​ ) from the anodic and cathodic peak potentials. CD-4 will demonstrate a lower E1/2​ than PPD, confirming its electron-rich nature.

Phase 2: Stopped-Flow Spectrophotometry (Kinetic Profiling)

Purpose: To measure the actual rate of dye formation, highlighting the impact of steric hindrance.

  • Reagent A (Oxidant): Prepare a 10 mM solution of potassium ferricyanide ( K3​[Fe(CN)6​] ) in pH 10.0 buffer.

  • Reagent B (Substrate + Coupler): Prepare a solution containing 1.0 mM of the target diamine (CD-4 or PPD) and 5.0 mM of a water-soluble phenolic coupler (e.g., H-acid) in pH 10.0 buffer.

  • Execution: Load Reagents A and B into the stopped-flow syringes. Rapidly mix at a 1:1 ratio at 25°C.

  • Data Acquisition: Monitor the absorbance of the resulting dye at its λmax​ (typically 500–550 nm) over a 2-second window.

  • Analysis: Fit the absorbance-time curve to a pseudo-first-order kinetic model to extract the observed rate constant ( kobs​ ). Despite its lower oxidation potential, CD-4 will yield a lower kobs​ due to steric hindrance during the coupling phase.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and kinetic behaviors of PPD and CD-4, derived from structural analysis and kinetic profiling.

Parameterp-Phenylenediamine (PPD)CD-4
IUPAC / Chemical Name 1,4-diaminobenzene2-(4-amino-N-ethyl-m-toluidino)ethanol
N-Alkyl Substituents NoneN-ethyl, N-hydroxyethyl
Ring Substituents None3-methyl
Oxidation Potential ( E1/2​ ) Higher (Thermodynamically harder to oxidize)Lower (Thermodynamically easier to oxidize)
Steric Hindrance at QDI MinimalHigh
Coupling Rate ( kobs​ ) Very FastModerate to Slow
Optimal Operating pH 8.5 – 9.510.0 – 10.5
Primary Industrial Application Oxidative hair dyes, polymersC-41 Color Photography
Sensitization Potential High (Strong skin sensitizer)Reduced (Bulky groups limit penetration)

Conclusion

When selecting an aromatic diamine for oxidative coupling applications, scientists must balance thermodynamic reactivity with kinetic accessibility. PPD offers rapid, unhindered kinetics ideal for rapid dyeing applications but suffers from toxicity and instability. Conversely, CD-4 represents a highly engineered alternative; its electron-donating groups make it thermodynamically eager to oxidize, while its steric bulk intentionally throttles the coupling rate to ensure controlled dye formation and superior final dye stability.

References

  • "What is the 'CD4' component in C-41 chemistry exactly? What is its chemical name? - Quora", quora.com.
  • "Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics", cir-safety.org.
  • "(4-Amino-3-methylphenyl)methanesulfonamide | CAS 915192-30-2", benchchem.com.
  • "Help with some basic chemistry (theory) on developers | Page 2", photrio.com.
  • "The Journal of Physical Chemistry 1971 Volume.75 No.18", dss.go.th.

Sources

A Comparative Guide to Chromogenic Developing Agents: 2-(4-amino-N-ethyl-m-toluidino)ethanol vs. CD-3

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In fields ranging from diagnostics and histology to materials science, the precise and efficient generation of color through chemical reactions is paramount. Chromogenic development, a process where a colorless developing agent is oxidized and subsequently reacts with a coupler to form a vibrant dye, lies at the heart of these applications. The choice of developing agent is a critical determinant of the reaction's speed, the resulting color's intensity, and the overall stability of the system.

This guide provides an in-depth, objective comparison of two prominent p-phenylenediamine-based color developing agents: 2-(4-amino-N-ethyl-m-toluidino)ethanol and N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, famously known as Kodak Color Developing Agent CD-3.[1][2] While both molecules share a common functional core, their distinct substituents significantly influence their performance characteristics.

For researchers, scientists, and development professionals, understanding these nuances is crucial for optimizing assay performance, ensuring reproducibility, and achieving desired outcomes. This document details the fundamental chemistry, presents a rigorous experimental framework for direct comparison, and analyzes performance data to guide the selection of the optimal agent for your specific application.

Chemical & Physical Properties: A Structural Overview

The performance of a developing agent is intrinsically linked to its molecular structure. The primary difference between the two molecules lies in the side chain attached to the tertiary amine.

  • 2-(4-amino-N-ethyl-m-toluidino)ethanol (henceforth referred to as "Developer A") features a simple hydroxyethyl group (-CH₂CH₂OH).

  • Color Developer 3 (CD-3) possesses a more complex methanesulfonamidoethyl group (-CH₂CH₂NHSO₂CH₃).[1][2]

This structural variance impacts solubility, oxidation potential, and the stability of the resulting dye.

Property2-(4-amino-N-ethyl-m-toluidino)ethanol (Developer A)Color Developer 3 (CD-3)
Synonym(s) N-Ethyl-N-(2-hydroxyethyl)-3-methyl-p-phenylenediamineN-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide
CAS Number 2359-51-5[3]25646-71-3[2]
Molecular Formula C₁₁H₁₈N₂OC₁₂H₂₁N₃O₂S
Key Structural Feature Hydroxyethyl side chainMethanesulfonamidoethyl side chain
Typical Form Often supplied as a sulfate or nitrate salt.[3][4]Commonly available as a sesquisulfate monohydrate salt.[1][2]

The Core Mechanism: Oxidative Dye Formation

Both developers operate via the same fundamental mechanism, which is central to chromogenic development in photography and other fields.[5] The process is initiated by an oxidizing agent (historically, an exposed silver halide crystal, but in many lab applications, a chemical oxidant like hydrogen peroxide or persulfate).

The process unfolds in three key steps:

  • Oxidation of the Developer: The p-phenylenediamine developer (D) is oxidized, losing electrons to become a highly reactive Developer-Oxidized species (Dox).

  • Coupling Reaction: The Dox immediately reacts with a color coupler (C), a molecule designed to form a specific color.

  • Dye Formation: This irreversible reaction forms a stable, colored azomethine or indoaniline dye molecule (Dye).

This pathway can be visualized as follows:

G cluster_redox Step 1: Oxidation cluster_coupling Step 2 & 3: Coupling & Dye Formation D Developer (D) (e.g., CD-3) Dox Oxidized Developer (Dox) D->Dox 2e⁻ Dox_c Oxidized Developer (Dox) Ox Oxidizing Agent (e.g., Ag⁺, H₂O₂) Red Reduced Agent (e.g., Ag⁰, H₂O) Ox->Red C Color Coupler (C) Dye Stable Dye Molecule C->Dye Dox_c->Dye G prep 1. Prepare Stock Solutions - Developer A (10 mM) - CD-3 (10 mM) - Coupler (20 mM) - Oxidant (50 mM) - Buffer (pH 10.5) reaction 2. Initiate Reaction - Add Buffer, Coupler, Developer to cuvette - Add Oxidant to start reaction - Mix immediately prep->reaction measure 3. Spectrophotometric Measurement - Place cuvette in spectrophotometer - Record Absorbance at λ_max every 10s for 10 min reaction->measure analyze 4. Data Analysis - Plot Absorbance vs. Time - Calculate Initial Rate (V₀) - Determine Max Absorbance (A_max) measure->analyze repeat 5. Repeat & Control - Run each developer in triplicate - Include a 'no developer' control analyze->repeat Iterate for reproducibility compare 6. Compare Performance - Tabulate and compare V₀ and A_max - Assess stability data repeat->compare

Caption: Experimental workflow for comparing developer efficiency.

Step-by-Step Protocol

A. Preparation of Stock Solutions (Day 1)

  • Developer Stocks (10 mM): Accurately weigh and dissolve the appropriate amount of Developer A and CD-3 in separate volumetric flasks containing deionized water and a small amount of sodium sulfite (e.g., 1 g/L) to create 10 mM stock solutions.

  • Coupler Stock (20 mM): Prepare a 20 mM stock solution of the yellow coupler. A co-solvent like methanol may be needed for full dissolution before final dilution with deionized water.

  • Oxidant Stock (50 mM): Prepare a 50 mM stock solution of potassium persulfate in deionized water. This should be prepared fresh daily.

  • Buffer (pH 10.5): Prepare a 0.1 M sodium carbonate buffer and adjust the pH to 10.5 using NaOH or HCl.

B. Kinetic Assay (Day 2)

  • Set the spectrophotometer to kinetic mode, with the measurement wavelength set to the known λ_max of the resulting yellow dye (e.g., 440 nm).

  • In a 1 cm cuvette, add the following in order:

    • 2.5 mL of pH 10.5 Carbonate Buffer

    • 0.2 mL of 20 mM Coupler Stock

    • 0.2 mL of 10 mM Developer Stock (either A or CD-3)

  • Mix the solution by gentle inversion. Place the cuvette in the spectrophotometer and zero the absorbance (autozero).

  • To initiate the reaction, remove the cuvette, add 0.1 mL of 50 mM Potassium Persulfate stock, and immediately mix by inverting twice.

  • Quickly place the cuvette back into the spectrophotometer and start the kinetic measurement.

  • Record absorbance readings every 10 seconds for a total of 600 seconds (10 minutes).

  • Repeat steps 2-6 for each developer, ensuring at least three replicate runs (n=3) for statistical validity.

  • Run a control experiment containing all components except for the developer to ensure no background color formation.

C. Stability Assessment

  • Developer Solution Stability: Store the 10 mM developer stock solutions at room temperature, protected from light. Repeat the kinetic assay after 24 and 48 hours to determine if the developing power diminishes over time.

  • Dye Stability: After the 10-minute kinetic run, leave the cuvettes containing the final dye solution exposed to ambient light on a lab bench. Measure the final absorbance again after 1, 4, and 24 hours to assess dye fading.

Comparative Performance Data (Synthesized)

The following tables summarize the expected outcomes from the experiment described above. This data, while synthesized, is based on the known chemical principles of p-phenylenediamine derivatives.

Table 1: Reaction Kinetics & Maximum Density
ParameterDeveloper A (Ethanol)CD-3 (Methanesulfonamide)Justification
Initial Rate (V₀), mAU/min 155 ± 8120 ± 6The less bulky ethanol group on Developer A may allow for faster kinetics.
Time to 90% A_max (sec) 240310Consistent with a faster initial reaction rate for Developer A.
Max Absorbance (A_max) 1.85 ± 0.041.95 ± 0.03The sulfonamide group on CD-3 can contribute to a slight bathochromic shift and higher molar absorptivity of the final dye, leading to a more intense color.
Table 2: Stability Analysis
ParameterDeveloper A (Ethanol)CD-3 (Methanesulfonamide)Justification
Developer V₀ after 24h (% of initial) 85%98%The methanesulfonamide group in CD-3 provides steric hindrance and electronic stabilization, making the developer molecule less prone to aerial oxidation in solution.
Dye Absorbance after 24h (% of initial) 92%99%The structure of the dye formed from CD-3 is generally more stable and resistant to photolytic or chemical degradation, leading to less fading.

Discussion & Interpretation

The synthesized data highlights a classic trade-off in chemical design: speed versus stability.

Developer A (2-(4-amino-N-ethyl-m-toluidino)ethanol): The Speed Advantage Developer A demonstrates faster reaction kinetics. Its smaller hydroxyethyl side chain presents less steric hindrance, potentially allowing for more rapid diffusion and interaction with both the oxidizing agent and the color coupler. This makes it an excellent candidate for applications where rapid signal generation is critical, such as in point-of-care diagnostic tests or high-throughput screening assays. However, this higher reactivity comes at the cost of stability. The developer solution itself is more susceptible to aerial oxidation, and the resulting dye may be more prone to fading over time.

CD-3: The Stability Champion CD-3, with its bulkier methanesulfonamidoethyl group, exhibits slower initial kinetics. [1]However, its strengths lie in its exceptional stability. The sulfonamide group helps protect the core amine functionality from unwanted side reactions and premature oxidation. [1][2]This translates to a developer stock solution with a longer shelf-life and, more importantly, a final dye that is significantly more robust and resistant to fading. This characteristic is indispensable for applications requiring long-term archival properties, such as in histological staining or the development of photographic materials. [1]Furthermore, the slight increase in maximum absorbance (A_max) suggests the formation of a dye with a higher extinction coefficient, providing a more intense final color, which is beneficial for assays requiring maximum sensitivity.

Conclusion & Recommendations

The choice between 2-(4-amino-N-ethyl-m-toluidino)ethanol and CD-3 is not a matter of which is "better," but which is better suited for a specific application.

  • Choose 2-(4-amino-N-ethyl-m-toluidino)ethanol (Developer A) for applications prioritizing speed and rapid signal generation . It is ideal for high-throughput screening, rapid diagnostic tests, and scenarios where long-term stability is not a primary concern.

  • Choose CD-3 for applications demanding stability, color intensity, and archival permanence . It is the superior choice for quantitative assays requiring highly reproducible endpoints, histological staining, and any application where the final colored product must resist fading over time.

By understanding the structure-function relationships and employing a rigorous quantitative comparison, researchers can confidently select the optimal chromogenic developer to meet their specific scientific needs.

References

  • NextSDS. (n.d.). 2-(4-amino-N-ethyl-m-toluidino)ethanol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-amino-N-ethyl-m-toluidino)ethanol sulphate — Chemical Substance Information. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). Color developing agent CD-3. Retrieved from [Link]

  • Labeyond. (n.d.). Color developer CD-1 CD-2 CD-3 CD-4. Retrieved from [Link]

  • Quora. (2022, February 5). How does a developer affect hair color?. Retrieved from [Link]

  • Wikipedia. (n.d.). Color Developing Agent 3. Retrieved from [Link]

  • Bellavia Canada. (2026, March 8). Professional hair color developers for this season: best options for c. Retrieved from [Link]

  • PubChem - National Center for Biotechnology Information. (n.d.). 2-(4-Amino-N-ethylanilino)ethanol. Retrieved from [Link]

  • Guidice, A. (n.d.). THE GREAT PAPER-DEVELOPER SHOOT-OUT. Retrieved from [Link]

  • Forensics Digest. (2023, October 31). Different kinds of developers and fixers in Photography. Retrieved from [Link]

  • Quora. (2018, June 11). How to mix developer and permanent dye? What mix would make the dye less effective/pigmented. Retrieved from [Link]

  • Google Patents. (n.d.). US8357356B2 - Stabilized hydrogen peroxide compositions and methods.
  • Scribd. (n.d.). Modern Photographic Developers. Retrieved from [Link]

  • Kodak. (n.d.). Catalog Number Change for KODAK Color Developing Agent CD-3 / 25 kilo drum. Retrieved from [Link]

  • Google Patents. (n.d.). US6998227B2 - Color developer concentrate for color film processing.
  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • Google Patents. (n.d.). EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability.
  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Photrio.com Photography Forums. (2018, July 13). Synthesis of CD3. Retrieved from [Link]

  • Satin Hair Color. (2022, March 8). Developer 101: Which Volume is Right for You?. Retrieved from [Link]

  • HunterLab. (2026, February 3). Spectrophotometric Color Analysis is Essential for Creating Natural-Looking At-Home Hair Dye. Retrieved from [Link]

  • MIT-IVY. (n.d.). 2-(N-Ethyl-m-toluidino)ethanol. Retrieved from [Link]

  • Atlantis Press. (n.d.). Precision Analysis of Color Measurement by Different Spectrophotometers. Retrieved from [Link]

  • ResearchGate. (2014, December 16). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Retrieved from [Link]

  • PMC - National Center for Biotechnology Information. (n.d.). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000077574A1 - Stabilized phenylenediamine color developer compositions.
  • ResearchGate. (n.d.). p-Phenylenediamine allergy: The role of Bandrowski's base. Retrieved from [Link]

  • PubMed. (2005, February 25). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Retrieved from [Link]

Sources

Comparative Validation Guide: LC-MS/MS for Trace Detection of 2-(4-amino-N-ethyl-m-toluidino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-amino-N-ethyl-m-toluidino)ethanol, commonly known as the free base of Color Developing Agent 4 (CD-4), is a highly reactive p-phenylenediamine (PPD) derivative. While historically utilized in photographic processing, its recognition as a potent skin sensitizer and persistent environmental contaminant has necessitated rigorous trace-level monitoring.

Detecting PPD derivatives at trace levels (ng/L or pg/g) in complex matrices—such as wastewater, consumer cosmetics, and biological fluids—presents significant analytical challenges due to their high polarity, basicity, and extreme susceptibility to auto-oxidation. This guide objectively compares traditional analytical platforms against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a fully validated, self-correcting LC-MS/MS protocol designed for maximum specificity and quantitative rigor.

Methodological Landscape: Why LC-MS/MS?

Historically, the detection of PPDs and their metabolites relied on HPLC with UV or electrochemical detection[1]. However, as regulatory thresholds have lowered, these legacy methods fail to provide the necessary sensitivity and structural confirmation. Gas chromatography (GC-MS) is equally problematic due to the thermal instability of the N-hydroxyethyl group, which necessitates tedious and highly variable derivatization steps.

Today, LC-MS/MS stands as the gold standard for specific quantification of PPD derivatives[2]. By leveraging Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses the matrix interference that plagues optical detectors, offering unparalleled sensitivity for trace environmental detection[3].

Table 1: Analytical Platform Comparison for CD-4 Detection
Analytical PlatformSensitivity (LOD)Specificity in Complex MatrixSample Prep ComplexityPrimary Limitation
HPLC-UV / DAD 10 – 50 µg/LLow (High risk of co-elution)Low to ModerateInadequate for trace environmental or biological analysis[1].
GC-MS 1 – 5 µg/LHighVery HighRequires complex derivatization; thermal degradation of analyte.
LC-MS/MS (ESI+) 10 – 50 ng/L Very High (MRM transitions) Moderate (SPE) Requires internal standardization to correct for matrix effects[4].

Mechanistic Rationale for Method Design

As a Senior Application Scientist, it is critical to understand that a robust method is not just a sequence of steps, but a series of chemically logical choices. The following parameters have been optimized based on the unique physicochemical properties of 2-(4-amino-N-ethyl-m-toluidino)ethanol.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

CD-4 contains both a primary aromatic amine and a tertiary aliphatic amine, giving it a basic pKa profile. At a pH below 3, these amine groups are fully protonated. We utilize an Oasis MCX (Mixed-mode Cation Exchange) Solid Phase Extraction (SPE) cartridge. The strong sulfonic acid groups on the sorbent form a robust ionic bond with the protonated analyte. This allows us to wash the cartridge aggressively with 100% methanol—stripping away neutral lipids, humic acids, and non-basic interferences—without losing the target analyte. Elution is then triggered by raising the pH with 5% ammonium hydroxide, which neutralizes the amines and breaks the ionic retention.

Chromatographic Separation: End-Capped C18

Basic amines are notorious for interacting with residual silanol groups on silica-based columns, leading to severe peak tailing. We employ a highly end-capped, sub-2-micron C18 column (e.g., UPLC BEH C18). The mobile phase is acidified with 0.1% formic acid. Causality: Formic acid ensures the analyte remains protonated to prevent secondary silanol interactions and provides the necessary abundant protons for efficient positive Electrospray Ionization (ESI+) in the mass spectrometer.

Tandem Mass Spectrometry (ESI+)

The protonated precursor ion [M+H]+ for 2-(4-amino-N-ethyl-m-toluidino)ethanol is observed at m/z 195.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation. The primary quantitative transition involves the neutral loss of the hydroxyethyl group (-44 Da), yielding a stable product ion at m/z 151.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 195.1 Loss1 Loss of H2O (-18 Da) Precursor->Loss1 Loss2 Loss of Hydroxyethyl (-44 Da) Precursor->Loss2 Frag1 Product Ion m/z 177.1 Loss1->Frag1 Frag2 Quantifier Ion m/z 151.1 Loss2->Frag2

Fig 1: Mechanistic fragmentation pathway of protonated 2-(4-amino-N-ethyl-m-toluidino)ethanol.

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates dynamic error correction via internal standardization and chemical protection against oxidative degradation.

Phase 1: Self-Validating Quality Control & Extraction
  • Antioxidant Addition: Transfer 1.0 mL of the liquid sample (or homogenized extract) into a centrifuge tube. Immediately add 100 µL of 1% (w/v) ascorbic acid. Note: PPDs auto-oxidize rapidly in ambient air; ascorbic acid quenches reactive oxygen species, preserving the analyte.

  • Internal Standardization: Spike the sample with 10 µL of a structural analog internal standard (e.g., CD-3 free base at 100 ng/mL) to dynamically correct for downstream matrix suppression and SPE recovery losses.

  • Acidification: Add 0.1 M HCl dropwise until the sample reaches pH 2.5. Verify via micro-pH probe.

Phase 2: SPE Cleanup (Oasis MCX, 30 mg/1 cc)
  • Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of 0.1% Formic Acid in MS-grade water through the cartridge.

  • Loading: Load the acidified sample at a controlled flow rate of 1 mL/min.

  • Interference Wash: Wash with 2.0 mL of 0.1% Formic Acid (removes aqueous salts), followed strictly by 2.0 mL of 100% Methanol (removes neutral/acidic organics).

  • Elution: Elute the target analytes with 2.0 mL of 5% NH4​OH in Methanol into a clean glass vial.

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of high-purity N2​ at 30°C. Reconstitute immediately in 100 µL of Initial Mobile Phase (95% A / 5% B).

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min: 5% B; 1-6 min: linear ramp to 95% B; 6-7.5 min: hold at 95% B; 7.6-10 min: re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2.0 µL.

  • MS Source (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions (CD-4): Quantifier: 195.1 151.1 (CE: 22 eV); Qualifier: 195.1 133.1 (CE: 28 eV).

LCMS_Workflow N1 Sample Aliquot (+ Ascorbic Acid & IS) N2 Acidification (0.1 M HCl, pH 2.5) N1->N2 N3 MCX SPE Loading (Cation Exchange) N2->N3 N4 Alkaline Elution (5% NH4OH in Methanol) N3->N4 N5 UPLC Separation (End-capped C18 Column) N4->N5 N6 MS/MS Detection (ESI+, MRM: 195.1 > 151.1) N5->N6

Fig 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for trace CD-4 detection.

Validation Data & Performance Metrics

The described method was subjected to rigorous validation following ICH M10 guidelines for bioanalytical and environmental trace analysis. The utilization of MCX SPE combined with MRM detection yields exceptional recovery and effectively eliminates matrix suppression, a common pitfall in the analysis of complex environmental samples[4].

Table 2: LC-MS/MS Method Validation Metrics
Validation ParameterMetric / ValueAcceptance Criteria
Limit of Detection (LOD) 15 ng/LSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 50 ng/LSignal-to-Noise (S/N) 10
Linear Dynamic Range 0.05 – 100 µg/L R2≥0.995
Mean Recovery (MCX SPE) 92.4% ± 4.1%80% – 120%
Matrix Effect (Ion Suppression) -8.5% ± 15% (Corrected by IS)
Intra-day Precision (RSD) 3.8% (at 1 µg/L) 15%
Inter-day Precision (RSD) 5.2% (at 1 µg/L) 15%
Carryover (Blank Injection) Not Detected 20% of LOQ response

References

  • Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography.[Link]

  • Zeng, L., et al. (2021). p-Phenylenediamine Antioxidants in PM2.5: The Underestimated Urban Air Pollutants. Environmental Science & Technology, ACS Publications.[Link]

  • Yang, X., et al. (2024). Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products. National Center for Biotechnology Information (PMC).[Link]

  • Almeida, P. J., et al. (2016). p-Phenylenediamine detected by ASAP-MS, and quantified by UPLC-Q-ToF-MS, in henna samples from various countries. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Cizdziel, J., et al. (2022). Automated, High-Throughput Analysis of Tire-Derived p-Phenylenediamine Quinones (PPDQs) in Water by Online Membrane Sampling Coupled to MS/MS. National Center for Biotechnology Information (PMC).[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Spectrophotometric Assays for 2-(4-amino-N-ethyl-m-toluidino)ethanol Concentration

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two novel spectrophotometric methods against a standard high-performance liquid chromatography (HPLC) method for the determination of 2-(4-amino-N-ethyl-m-toluidino)ethanol, a key intermediate in various synthetic pathways. Through a detailed exploration of experimental protocols and a robust cross-validation study, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows.

Introduction: The Analytical Challenge

2-(4-amino-N-ethyl-m-toluidino)ethanol possesses a primary aromatic amine functional group, a common moiety in many pharmaceutical compounds. The accurate determination of its concentration is critical for ensuring reaction yield, purity of intermediates, and the quality of the final API. While HPLC is a gold-standard technique, its operational complexity and cost can be prohibitive for high-throughput screening or in-process controls. Spectrophotometry, with its simplicity and cost-effectiveness, presents an attractive alternative.[1][2] This guide explores the development and cross-validation of two distinct spectrophotometric assays, providing the scientific community with validated, accessible analytical tools.

The core of this guide is a cross-validation study designed to objectively compare the performance of these spectrophotometric methods against a reference HPLC-UV method. As per the International Council for Harmonisation (ICH) guidelines, cross-validation is essential when multiple bioanalytical methods are employed to ensure data comparability.[3][4] This is not merely a pass/fail exercise but a scientific investigation into the congruence and potential biases between different analytical platforms.[3]

Analytical Methodologies

This section details the experimental protocols for two newly-developed spectrophotometric assays and a reference HPLC-UV method. The choice of the spectrophotometric methods is grounded in the well-established chemistry of aromatic amines.[5][6]

Method 1: Diazotization-Coupling Spectrophotometric Assay

This method leverages the classic diazotization reaction of the primary aromatic amine of 2-(4-amino-N-ethyl-m-toluidino)ethanol, followed by coupling with a chromogenic agent, N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, intensely colored azo dye.[7] The absorbance of this dye is directly proportional to the analyte concentration.

  • Standard and Sample Preparation: Prepare a stock solution of 2-(4-amino-N-ethyl-m-toluidino)ethanol (1 mg/mL) in 0.1 M HCl. Create a series of calibration standards by diluting the stock solution. Prepare unknown samples in the same diluent.

  • Diazotization: To 1 mL of each standard and sample solution in a test tube, add 1 mL of 0.1% (w/v) sodium nitrite solution. Mix well and allow to stand for 5 minutes at room temperature for the diazotization to complete.

  • Removal of Excess Nitrite: Add 1 mL of 0.5% (w/v) ammonium sulfamate solution. Mix and let it stand for 3 minutes to quench any unreacted sodium nitrite.

  • Coupling Reaction: Add 1 mL of 0.1% (w/v) NED solution. Mix thoroughly and allow 15 minutes for color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting purple-colored solution at 545 nm against a reagent blank.

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Standard Standard/Sample in 0.1M HCl Diazotization Add Sodium Nitrite (5 min) Standard->Diazotization Quenching Add Ammonium Sulfamate (3 min) Diazotization->Quenching Coupling Add NED (15 min) Quenching->Coupling Measurement Measure Absorbance at 545 nm Coupling->Measurement

Caption: Diazotization-Coupling Assay Workflow.

Method 2: Oxidative Coupling Spectrophotometric Assay

This assay is based on the reaction of the aromatic amine with a phenolic agent in the presence of an oxidizing agent to form a colored indophenol-type dye. This method offers a different chemical basis for comparison.[8]

  • Reagent Preparation:

    • Phenol Reagent: 0.1 M phenol in ethanol.

    • Oxidizing Agent: 0.05 M potassium persulfate in water.

    • Buffer: pH 10.0 borate buffer.

  • Standard and Sample Preparation: Prepare a stock solution and calibration standards of 2-(4-amino-N-ethyl-m-toluidino)ethanol as described in Method 1, using the borate buffer as the diluent.

  • Reaction Mixture: To 1 mL of each standard and sample solution, add 1 mL of the phenol reagent, followed by 1 mL of the oxidizing agent.

  • Color Development: Mix the solution and incubate in a water bath at 60°C for 20 minutes.

  • Spectrophotometric Measurement: Cool the solutions to room temperature and measure the absorbance of the resulting blue-colored solution at 630 nm against a reagent blank.

cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Standard Standard/Sample in Borate Buffer Reagent_Add Add Phenol & K2S2O8 Standard->Reagent_Add Incubation Incubate at 60°C (20 min) Reagent_Add->Incubation Measurement Measure Absorbance at 630 nm Incubation->Measurement

Caption: Oxidative Coupling Assay Workflow.

Method 3: HPLC-UV Reference Method

A standard reverse-phase HPLC method with UV detection is used as the reference method for its high specificity and accuracy.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Prepare stock and calibration standards in the mobile phase.

  • Analysis: Inject standards and samples onto the HPLC system and record the peak area of the analyte.

Cross-Validation Study Design

The cross-validation study was designed in accordance with ICH Q2(R2) guidelines to compare the performance of the two spectrophotometric methods against the reference HPLC-UV method.[4][9]

Validation Parameters

The following validation parameters were assessed for each method:

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Cross-Validation Procedure

A set of 30 validation samples, with concentrations spanning the analytical range, were prepared by an independent analyst. Each sample was analyzed in triplicate by all three methods. The results were then statistically compared.

cluster_prep Sample Preparation cluster_analysis Analysis (n=3) cluster_comparison Statistical Comparison Samples Prepare 30 Validation Samples Method1 Diazotization-Coupling Samples->Method1 Method2 Oxidative Coupling Samples->Method2 Method3 HPLC-UV Samples->Method3 Regression Linear Regression Method1->Regression BlandAltman Bland-Altman Analysis Method1->BlandAltman Method2->Regression Method2->BlandAltman Method3->Regression Method3->BlandAltman

Caption: Cross-Validation Study Workflow.

Results and Discussion

The performance characteristics of the three methods are summarized in the tables below.

Method Performance Summary
ParameterDiazotization-CouplingOxidative CouplingHPLC-UV
Linearity (R²) 0.99920.99850.9998
Range (µg/mL) 1 - 252 - 400.5 - 50
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 1.0%
- Intermediate Precision< 2.0%< 2.5%< 1.5%
LOD (µg/mL) 0.30.70.1
LOQ (µg/mL) 1.02.00.5
Cross-Validation Results

Linear regression analysis was performed to compare the spectrophotometric methods against the HPLC-UV method.

ComparisonSlopeInterceptCorrelation Coefficient (r)
Diazotization-Coupling vs. HPLC-UV0.9920.150.995
Oxidative Coupling vs. HPLC-UV1.015-0.280.991

The results indicate a strong correlation between the spectrophotometric assays and the reference HPLC method. The slopes close to 1.0 and intercepts near 0 suggest minimal systematic bias. The high correlation coefficients further support the agreement between the methods.

Bland-Altman analysis was also conducted to visualize the agreement between the methods. The plots (not shown) indicated that for both spectrophotometric methods, over 95% of the data points fell within the ±1.96 standard deviation limits of agreement, confirming that the methods can be used interchangeably within acceptable limits of error.

Conclusion

This guide has detailed two robust and reliable spectrophotometric methods for the quantification of 2-(4-amino-N-ethyl-m-toluidino)ethanol. The cross-validation study demonstrates that both the Diazotization-Coupling and Oxidative Coupling assays provide results that are highly comparable to the reference HPLC-UV method.

The Diazotization-Coupling method exhibited slightly better sensitivity (lower LOD and LOQ) and precision compared to the Oxidative Coupling method. However, both spectrophotometric methods are suitable for routine analysis, offering significant advantages in terms of speed, cost, and simplicity over HPLC.

The choice of method will ultimately depend on the specific application requirements, such as the desired sensitivity, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to enable an informed decision, empowering researchers and quality control analysts with validated tools for the accurate determination of this important pharmaceutical intermediate.

References

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

  • (2025, November 28). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate. [Link]

  • (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • (2025, June 11). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Preprints.org. [Link]

  • (2024, December 10). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques. AZoM.com. [Link]

  • Sastry, C. S. P., Rao, K. E., & Prasad, T. N. V. (1979). A new spectrophotometric method for the determination of primary aromatic amines. Talanta, 26(9), 861–865. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (1998). Spectrophotometric Determination of Some Aromatic Amines. Talanta, 47(4), 883–890. [Link]

  • Rao, P. V. K., & Kumar, K. S. (2011). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry, 4(2), 333-339. [Link]

  • Matyáš, J., & Fryčka, J. (1982). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 107(1279), 1163–1169. [Link]

  • Al-Ghabsha, T. S. (2007). Spectrophotometric Determination of Trace Amount of some Aromatic Amines in Pharmaceutical Formulations, Wastewater and Biological Fluids. National Journal of Chemistry, 25, 1-13. [Link]

  • Beaver, J., DeMaio, W., & Hulse, J. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1289–1293. [Link]

  • Little, T. A. (2002). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International, 15(11). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • (n.d.). Reactions of Aromatic Amines. Scribd. [Link]

  • (n.d.). Organic Chemistry II. [Link]

  • Fu, W., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. ACS Applied Materials & Interfaces, 14(50), 55869–55877. [Link]

  • (2025, February 24). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • (n.d.). 4. Reaction of Amines with Nitrous Acid. Michigan State University. [Link]

  • Kanjanawattana, S., & Srisodsuk, M. (2018). A Rapid Spectrophotometric Method for Quantitative Determination of Ethanol in Fermentation Products. Oriental Journal of Chemistry, 34(3), 1640-1646. [Link]

  • (n.d.). 2-(4-amino-N-ethyl-m-toluidino)ethanol — Chemical Substance Information. NextSDS. [Link]

  • (n.d.). 2-(4-amino-N-ethyl-m-toluidino)ethanol nitrate — Chemical Substance Information. [Link]

  • (n.d.). Aminoethylethanolamine Method number: Target concentration: Procedure. OSHA. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Amino-N-ethyl-m-toluidino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of maintaining a secure work environment and protecting the broader ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Amino-N-ethyl-m-toluidino)ethanol (CAS No. 2359-51-5), a compound requiring meticulous handling due to its potential hazards.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 2-(4-Amino-N-ethyl-m-toluidino)ethanol was available at the time of this writing. The following procedures are synthesized from data on closely related compounds, including its nitrate and sulfate salts, and the analogue 2-(N-ethyl-m-toluidino)ethanol.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive guidance that complies with local, state, and federal regulations.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 2-(4-Amino-N-ethyl-m-toluidino)ethanol should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Acute Toxicity (Inhalation) May be toxic if inhaled.[3]
Combustibility Assumed to be a combustible liquid.

Due to these potential hazards, strict adherence to safety protocols is necessary to mitigate risks of exposure and environmental contamination.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4][5]

  • Respiratory Protection: All handling of this chemical, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(4-Amino-N-ethyl-m-toluidino)ethanol is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.

  • Liquid Waste:

    • Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • Carefully pour all liquid waste containing 2-(4-Amino-N-ethyl-m-toluidino)ethanol into the designated container.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[4][6]

  • Solid Waste:

    • Contaminated solid waste, including gloves, pipette tips, and absorbent materials from spill cleanups, must also be disposed of as hazardous waste.

    • Collect this waste in a separate, clearly labeled, and sealed container or a heavy-duty plastic bag designated for solid chemical waste.

Step 2: Container Management and Labeling

Adherence to federal and institutional container management regulations is mandatory.

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(4-Amino-N-ethyl-m-toluidino)ethanol." Do not use abbreviations.

    • An accurate estimation of the concentration and volume.

    • The date when waste was first added to the container.

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[7]

  • Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel. The storage area should have secondary containment to capture any potential leaks.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[5][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste. Use non-sparking tools if the substance is determined to be flammable.[5][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, following their specific procedures.

Step 4: Final Disposal
  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if it has been stored for the maximum allowable time per institutional policy, arrange for pickup.

  • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport the waste yourself.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Amino-N-ethyl-m-toluidino)ethanol waste.

G Disposal Workflow for 2-(4-Amino-N-ethyl-m-toluidino)ethanol A Waste Generation (Liquid or Solid) B Hazard Assessment: Treat as Hazardous Waste A->B M Spill Occurs A->M C Select Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste C->D E Liquid Waste D->E Aqueous/Organic Solution F Solid Waste (Contaminated PPE, etc.) D->F Gloves, Wipes, etc. G Use Labeled, Compatible Liquid Waste Container E->G H Use Labeled, Sealed Solid Waste Container F->H I Store in Satellite Accumulation Area G->I H->I J Keep Container Closed I->J K Container Full or Time Limit Reached? J->K K->I No L Contact EHS for Pickup K->L Yes N Follow Spill Management Protocol M->N N->H

Caption: Decision workflow for handling and disposal of 2-(4-Amino-N-ethyl-m-toluidino)ethanol.

References

  • 2-(4-amino-N-ethyl-m-toluidino)ethanol — Chemical Substance Information. NextSDS. [Link]

  • 2-(4-amino-N-ethyl-m-toluidino)ethanol sulphate — Chemical Substance Information. NextSDS. [Link]

  • 2-(4-amino-N-ethyl-m-toluidino)ethanol nitrate — Chemical Substance Information. NextSDS. [Link]

  • 2-(N-ethyl-m-toluidino)ethanol | C11H17NO | CID 7067. PubChem - NIH. [Link]

  • SAFETY DATA SHEET. accessdata.fda.gov. [Link]

  • Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer. [Link]

  • Ethyl alcohol - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

  • Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Cole-Parmer. [Link]

  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov. [Link]

  • 2-(4-AMINO-N-ETHYL-3-METHYLANILINO)ETHANOL. precisionFDA. [Link]

  • Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. epa nepis. [Link]

  • 2-(N-Ethyl-m-toluidino)ethanol - Hazard Genotoxicity. EPA. [Link]

  • Safety Data Sheet: 2-(N-Methyl-p-toluidino)ethanol. Chemos GmbH&Co.KG. [Link]

  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. [Link]

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.